7-Amino-4-methylcoumarin

Catalog No.
S518347
CAS No.
26093-31-2
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-4-methylcoumarin

CAS Number

26093-31-2

Product Name

7-Amino-4-methylcoumarin

IUPAC Name

7-amino-4-methylchromen-2-one

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3

InChI Key

GLNDAGDHSLMOKX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-methyl-7-aminocoumarin, 7-amino-4-methylcoumarin, 7-amino-4-methylcoumarin, conjugate monoacid, coumarin 120, coumarin C440, coumarin, 7-amino-4-methyl-

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N

The exact mass of the compound 7-Amino-4-methylcoumarin is 175.0633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45796. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of 7-aminocoumarins in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

what is AMC coumarin 120 used for

Author: Smolecule Technical Support Team. Date: February 2026

Primary Research Applications

AMC is predominantly used in the following areas:

  • Protease and Hydrolase Activity Assays: AMC is the fluorescent tag in fluorogenic substrates for enzymes like proteases and aminopeptidases [1] [2] [3]. These substrates are designed to be non-fluorescent. When the target enzyme cleaves its specific substrate, it releases free AMC, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity [3].
  • Tissue Histopathology: In tissue staining, AMC working solution labels specific structures. After staining, slices are examined under a fluorescence microscope (with UV excitation around 385 nm) to visualize these targets [4].
  • Antimicrobial Research: Isolated from the endophytic fungus Xylaria sp., AMC itself exhibits a broad spectrum of antibacterial activity and has been investigated as an antitubercular agent [2] [4].
  • Medicinal Chemistry: AMC serves as a key structural motif for developing new therapeutic agents. Coumarin derivatives are being explored for anti-tumor, antioxidant, and anticoagulant properties [5] [6].

Detailed Experimental Protocols

Here are specific methodologies for key applications utilizing AMC:

Protocol 1: Using AMC for Tissue Histopathology [4]

This protocol uses AMC as a fluorescent dye for tissue analysis.

Step Description Key Parameters
1. Solution Prep Prepare stock (10 mg/mL in DMSO); Working solution: 25 µL stock + 2.5 mg 2-pyridine borane in 50 mL citric acid (1 mg/mL). Store stock at room temperature in the dark.
2. Tissue Prep Dewax and hydrate tissue slices; Oxidize in 0.5% (w/v) periodic acid for 10 minutes. Rinse with distilled water after oxidation.
3. Staining Stain slices with AMC working solution for 10 minutes. -
4. Counterstaining Rinse with water; Counterstain with Mayer's hematoxylin (1 min); Wash in warm tap water (5 min); Immerse in Eosin Y (diluted 3:1 with 95% ethanol) for 2 mins. -
5. Mounting & Imaging Rinse, dehydrate, clear, mount with non-fluorescent medium; Image with fluorescence microscope. Excitation: 385 nm; Filter set: BP390/40, BS420, BP450/40.

Protocol 2: Using an AMC-based Substrate for Enzyme Activity Detection [4]

This is a general workflow for detecting hydrolytic enzyme activity using a substrate conjugated to AMC.

A Non-Fluorescent Conjugated Substrate (AMC-X) B Enzyme Catalyzed Hydrolysis A->B C Free AMC Molecule B->C D Fluorescence Signal (Ex: ~380 nm, Em: ~460 nm) C->D

Flowchart of enzyme activity detection using an AMC-conjugated substrate.

Step Description Key Parameters
1. Substrate Prep Prepare substrate solution in suitable buffer (e.g., 0.05 M Tris, pH 7.0). Can be stored at -20°C for up to 3 months.
2. Reaction Add enzyme to the substrate solution to initiate hydrolysis. -
3. Detection Measure the increase in fluorescence over time. Excitation: ~380 nm; Emission: ~460 nm (Blue).

Handling and Storage

For optimal results and safety, please adhere to the following guidelines:

  • Storage: Store the solid compound at +2°C to +8°C in a tightly closed container [1] [3]. Protect from light [2] [3].
  • Solution Preparation: Stock solutions in DMSO (e.g., 10 mg/mL) are stable at -20°C for at least six months [4] [3].
  • Safety: Classified as a combustible solid and can be irritating. Always refer to the specific Safety Data Sheet (SDS) before use [3].

AMC's utility stems from its excellent fluorescent properties and its role as a versatile chemical scaffold. Whether you are quantifying enzyme kinetics, developing new detection methods for diagnostics, or designing novel multi-target drugs, AMC provides a reliable and well-established tool for your research.

References

discovery and function of 7-amino-4-methylcoumarin

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties and Synthesis

7-Amino-4-methylcoumarin (also known as Coumarin 120) is a derivative of coumarin with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.2 g/mol [1]. It is characterized by a benzopyrone ring system substituted with an amino group at the 7-position and a methyl group at the 4-position [1] [2]. Its key property is strong blue fluorescence, with an excitation wavelength of 351 nm and an emission wavelength of 430 nm [2].

An improved synthetic route involves a three-step process from m-aminophenol, proceeding through m-(N-methoxycarbonylamino)phenol to 7-(N-methoxycarbonylamino)-4-methylcoumarin, and finally to the title compound in high yield after heating with concentrated alkali and acidification [3].

Major Research and Biological Activities

Antitubercular Activity

AMC demonstrates significant potential as a novel antitubercular agent [4].

Property Finding/Value
MIC against M. tuberculosis H37Rv 1 mg/L [4]
MIC against MDR Clinical Isolate 1 mg/L [4]
Cytotoxicity (Selectivity Index) >100 [4]
Proposed Mechanism of Action Targets the bacterial cell wall; potential inhibition of mycolic acid synthesis [4]
Synergy Acts synergistically with front-line drugs isoniazid and rifampicin [4]

The proposed mechanism involves attacking the mycobacterial cell wall. Electron microscopy of treated samples revealed cell wall damage, and fluorescence microscopy suggested that mycolic acid is a potential target of action [4].

Other Biological Activities
  • Antimicrobial Activity: AMC exhibits a broad spectrum of antibacterial and antifungal activity and can be isolated from the endophytic fungus Xylaria sp. [2].
  • Cytotoxicity Profile: AMC shows low cytotoxicity in various cell lines. Its GI₅₀ or IC₅₀ value is >100 μM in human cell lines A549, HBL-100, HeLa, T47D, and WiDr, and >10 μM in B16-F10, HepG2, and HT-29 cells [2].

Key Technical Applications

Fluorogenic Substrate for Enzyme Assays

A primary application of AMC is in developing chromogenic and fluorogenic substrates for proteases [5]. Proteases cleave the amide bond between a specific amino acid/peptide and AMC, releasing the fluorescent AMC molecule and allowing real-time monitoring of enzyme activity [5]. It is widely used to study enzyme kinetics and for high-throughput screening of enzyme inhibitors [6] [5].

The synthesis of these conjugates is challenging due to the poor nucleophilicity of the 7-amino group in AMC. An efficient method uses a selenocarboxylate/azide amidation strategy, reacting a protected amino selenocarboxylate with 7-azido-4-methylcoumarin to produce aminoacyl-AMC derivatives in excellent yields [5].

Other Research Applications
  • Histology: Used in tissue pathology analysis to stain and visualize structures under a fluorescence microscope [2].
  • Sensor Development: Serves as a core structure for creating highly sensitive and selective fluorescent chemosensors for detecting metal ions like Cu²⁺ and Fe³⁺ [1] [2].
  • Glycan Analysis: Used as a reductive amination reagent in HPLC to analyze glycoprotein monosaccharides and N-linked oligosaccharides [2].

Experimental Protocols

Antitubercular Activity Assay

The following methodology was used to characterize AMC's antitubercular activity [4]:

  • Compound Screening: Synthesized coumarin derivatives are screened for activity against M. tuberculosis H37Rv strain to determine MIC (Minimum Inhibitory Concentration).
  • Extended Profiling:
    • MBC (Minimum Bactericidal Concentration) is determined.
    • Activity is tested against drug-susceptible and multidrug-resistant (MDR) clinical isolates.
    • Fractional Inhibitory Concentration (FIC) index is calculated to evaluate synergy with standard drugs (isoniazid, rifampicin).
  • Cytotoxicity Assessment: Cytotoxicity is evaluated against mammalian cell lines to calculate a selectivity index.
  • Mechanism Studies: Treated mycobacterial samples are analyzed using electron microscopy and fluorescence microscopy to elucidate the compound's target and mechanism of action.
Fluorescence-Based Protease Activity Assay

A general workflow for using AMC-conjugated substrates is as follows [2]:

  • Substrate Preparation: A solution of the aminoacyl-AMC or peptide-AMC substrate is prepared in an appropriate buffer (e.g., 0.05 M Tris-HCl, pH 7.0). The solution can be used immediately or stored at -20°C.
  • Enzyme Incubation: The enzyme of interest is introduced to the substrate solution and incubated at a defined temperature.
  • Fluorescence Measurement: The increase in fluorescence is measured over time using a fluorescence spectrophotometer with excitation at ~380 nm and emission detection at ~460 nm.
  • Data Analysis: The rate of fluorescence increase is proportional to the enzyme's catalytic activity, allowing for the determination of kinetic parameters.

Biological Pathway in Melanogenesis

Although AMC itself did not stimulate melanin production, a study on its derivative, 6-methoxy-4-methylcoumarin (6M-4MC), provides insight into how coumarins can modulate the melanogenesis signaling pathway [7]. The proposed mechanism is illustrated below.

G Compound 6M-4MC ERK ERK Compound->ERK Inhibits AKT AKT Compound->AKT Inhibits GSK3B GSK3β Compound->GSK3B Activates MITF MITF ERK->MITF Inhibition Stimulates AKT->MITF Inhibition Stimulates BetaCatenin β-catenin GSK3B->BetaCatenin Regulates BetaCatenin->MITF Stimulates TYR Tyrosinase (TYR) MITF->TYR Upregulates TRP1 TRP-1 MITF->TRP1 Upregulates TRP2 TRP-2 MITF->TRP2 Upregulates Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin

Mechanism of 6M-4MC in melanogenesis via ERK, AKT, and GSK3β/β-catenin pathways [7]

Conclusion and Future Directions

This compound is a multifaceted compound. Its strong and well-characterized fluorescence makes it an invaluable tool in biochemistry for probing enzyme activity. More notably, its potent and specific antitubercular activity against both drug-susceptible and multidrug-resistant strains positions it as a promising novel drug candidate [4]. The initial study clearly demonstrated its in vitro efficacy and proposed a cell-wall-targeting mechanism [4]. As the researchers concluded, further studies are warranted to establish its in vivo efficacy and therapeutic potential [4] [8].

References

introduction to fluorogenic coumarin derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Core Coumarin Derivatives and Properties

Coumarin Type / Derivative Key Structural Features Excitation/Emission (nm) Primary Applications Key Characteristics
7-Hydroxycoumarin (Umbelliferone) [1] Hydroxy group at position 7 UV-excitable, ~410-470 nm emission [1] Enzyme substrates; pH sensing [2] Cell permeable or impermeant depending on structure; foundational scaffold [1]
7-Aminocoumarin (e.g., AMCA, AFC, AMC) [3] Amino group at position 7 UV-excitable, ~390-480 nm emission [3] Blue fluorescent labels; biomolecule conjugation [3] Moderately bright; used for labeling antibodies, proteins, and as enzyme substrates [3]
Naphthol-Coumarin (naphCpO) [4] Extended π-system (naphthalene core) Similar blue emission [4] Bioorthogonal activation with phosphines [4] Strong fluorescence turn-on with specific phosphines (e.g., THPP) [4]
Julolidine-Coumarin (julCpO) [4] Rigidified N-heterocycle (Julolidine) 394/476 nm (16 nm red-shift) [4] Bioorthogonal activation with phosphines [4] High quantum yield (Φ=0.88); red-shifted emission [4]
Azetidine-Coumarin (azetCpO) [4] Azetidine group at position 7 Similar blue emission [4] Bioorthogonal activation with phosphines [4] Enhanced photostability; strong emission with TPP and CyDPP phosphines [4]

Key Applications and Experimental Context

Coumarin derivatives are primarily valued for their fluorogenic properties—they emit weak fluorescence in their native state but become highly fluorescent upon a specific biological or chemical event. The main application areas include:

  • Enzyme Activity Detection: Coumarin derivatives like MUG, MUP, and DiFMUP are extensively used as fluorogenic substrates for detecting enzymatic activity in cells, homogenates, and solution [1]. The enzyme (e.g., phosphatase or protease) cleaves a modifying group from the coumarin, leading to a significant increase in fluorescence intensity that is linearly proportional to enzyme activity [3].
  • Bioorthogonal Labeling for Live-Cell Imaging: Recent research has developed masked coumarin probes (e.g., cyclopropenones or CpOs) that are activated via a bioorthogonal reaction with phosphines [4] [5]. This reaction unmasks the fluorescent coumarin, resulting in dramatic fluorescent enhancements (up to 760-fold) [4] [5]. This allows for no-wash, real-time imaging of biomolecules in complex environments. The following diagram illustrates the general workflow for this labeling strategy.

G A Target Biomolecule B Bioorthogonal Tag A->B labels E Bioorthogonal Reaction B->E binds C Masked Coumarin Probe (Non-fluorescent) C->E reacts with D Phosphine Trigger D->E F Activated Coumarin (Highly Fluorescent) E->F

Workflow for bioorthogonal, fluorogenic labeling of a cellular target using a masked coumarin probe. [4]

  • Near-Infrared (NIR) Probe Development: A major research focus is engineering coumarin-based probes that emit in the near-infrared region (650-900 nm) for improved tissue penetration and reduced background in biological imaging [2]. Strategies include:
    • Strengthening the push-pull effect with stronger electron donors and acceptors.
    • Extending the π-conjugation system by fusing the coumarin core with other aromatic rings (e.g., naphthalene) [4] [2].
    • Enhancing molecular rigidity and planarity to reduce non-radiative energy decay [2].

Summary and Research Outlook

Fluorogenic coumarin derivatives are powerful and adaptable tools for biochemical sensing and imaging. The field is rapidly advancing with several key trends:

  • Design of Mutually Orthogonal Tools: Developing probe-phosphine pairs with unique reaction profiles enables multiplexed imaging, where multiple distinct biological targets can be visualized simultaneously [4].
  • Push for NIR Functionality: Overcoming the inherent blue-green emission of traditional coumarins is a primary goal, achieved through rational structural modification [2].
  • Performance Enhancement: Incorporating specific motifs like the azetidine group significantly improves photostability and photon output, which is crucial for advanced techniques like super-resolution microscopy [4] [6].

References

role of AMC in biological systems

Author: Smolecule Technical Support Team. Date: February 2026

AMPK: The Cellular Energy Sensor

AMP-activated protein kinase (AMPK) functions as a master regulator of cellular energy homeostasis [1] [2]. It acts as a central metabolic switch, activated when cellular energy levels are low, and works to restore energy balance by inhibiting ATP-consuming processes (anabolism) and promoting ATP-generating pathways (catabolism) [3].

Core Components and Activation Mechanism AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, each with multiple isoforms (e.g., α1, α2; β1, β2; γ1, γ2, γ3) that assemble into 12 possible combinations [1] [2] [4]. The following diagram illustrates the structure and primary activation mechanisms of the AMPK complex.

ampk_activation AMPK Complex Structure and Activation AMPK AMPK Subunit_Alpha Catalytic α Subunit (α1, α2 isoforms) AMPK->Subunit_Alpha Subunit_Beta Scaffolding β Subunit (β1, β2 isoforms) AMPK->Subunit_Beta Subunit_Gamma Regulatory γ Subunit (γ1, γ2, γ3 isoforms) AMPK->Subunit_Gamma AllostericActivation Allosteric Activation & Protection from Dephosphorylation Subunit_Gamma->AllostericActivation  Conformational Change EnergyStress Energy Stress (Low Glucose, Hypoxia, Exercise) AMP AMP/ADP EnergyStress->AMP CalciumSignal Calcium Flux CAMKK2 Upstream Kinase: CaMKKβ CalciumSignal->CAMKK2 LKB1 Upstream Kinase: LKB1 Phosphorylation Phosphorylation of Thr172 (α2) / Thr174 (α1) LKB1->Phosphorylation CAMKK2->Phosphorylation Active AMPK Active AMPK Phosphorylation->Active AMPK AllostericActivation->Phosphorylation Facilitates AMP->Subunit_Gamma Binds to

AMPK heterotrimer is activated by AMP binding and Thr172 phosphorylation.

Activation is a multi-step process. A drop in the ATP/ADP-AMP ratio causes AMP or ADP to bind to the γ subunit, inducing a conformational change [1] [2]. This change makes AMPK a better substrate for upstream kinases and protects it from phosphatases [2]. Full activation requires phosphorylation of a threonine residue (Thr172 on the α2 isoform) by upstream kinases, primarily LKB1 under energy stress, or CaMKKβ in response to calcium signals [1] [2] [3].

Pharmacological & Physiological Activators

AMPK can be activated by various compounds and physiological conditions, either directly or indirectly. The table below summarizes key activators and their mechanisms of action.

Activator Type Mechanism of Action Key Research/Clinical Relevance
Metformin [1] [2] Indirect Mild mitochondrial complex I inhibitor → ↑AMP/ATP ratio → LKB1-dependent AMPK activation. First-line type 2 diabetes drug; lowers hepatic gluconeogenesis.
AICAR [1] Indirect Metabolized to ZMP, an AMP mimetic that binds to the γ subunit. Research tool to mimic AMPK activation; exercise mimetic.
A-769662 [2] [4] Direct (Allosteric) Binds to the ADaM site between α and β subunits, mimicking effects of AMP. Protects Thr172 from dephosphorylation; β1-subunit selective.
Phenformin [1] Indirect Potent mitochondrial complex I inhibitor → ↑AMP/ATP ratio. Former diabetes drug; investigated for anti-cancer properties.
Resveratrol [1] Indirect Inhibits mitochondrial F1F0 ATPase → ↑AMP/ATP ratio. Natural polyphenol; proposed anti-aging and metabolic benefits.
Exercise / Nutrient Deprivation [1] [3] [4] Physiological Depletes cellular ATP → ↑AMP/ADP → canonical activation pathway. Fundamental physiological regulator of whole-body metabolism.

Key Experimental Protocols for AMPK Research

Studying AMPK requires a combination of molecular and cellular techniques. Here are detailed methodologies for key experiments cited in the literature.

Experimental Goal Detailed Protocol & Key Methodologies Critical Controls & Technical Notes

| Assessing AMPK Activation [1] [2] | 1. Cell Treatment & Lysis: Treat cells with activator (e.g., 1-2mM Metformin, 0.5-2mM AICAR) for 15-60 min. Lyse in RIPA buffer with protease/phosphatase inhibitors.

2. Western Blotting: Resolve proteins via SDS-PAGE, transfer to PVDF membrane. Probe with:

  • Primary Antibodies: Anti-phospho-AMPKα (Thr172) (key activation marker), total AMPKα.
  • Secondary Antibodies: HRP-conjugated anti-rabbit/mouse IgG.

3. Detection: Use ECL reagent and quantify band intensity. Activation Ratio = p-AMPK / total AMPK. | - Essential Controls: Include untreated/vehicle controls. Use AMPK inhibitors (e.g., Compound C) to confirm specificity.

  • Note: Threonine phosphorylation is labile; use fresh phosphatase inhibitors. | | Monitoring Downstream mTORC1 Inhibition [1] | 1. Cell Treatment: Activate AMPK as above.

2. Western Blotting: Probe lysates with antibodies against:

  • Phospho-S6K1 (Thr389) or Phospho-S6 Ribosomal Protein (Ser235/236), direct readouts of mTORC1 activity.
  • Phospho-Raptor (Ser792), a direct AMPK substrate that inhibits mTORC1.

3. Interpretation: AMPK activation should decrease p-S6K1/p-S6 and increase p-Raptor. | - Correlate with AMPK phosphorylation status.

  • Use mTOR inhibitor (e.g., Rapamycin) as positive control for mTORC1 inhibition. | | Quantifying Autophagy Induction [1] | 1. Immunofluorescence: Use antibodies against LC3 protein. Activation increases punctate LC3 staining (LC3-II form on autophagosomes). Counterstain with DAPI for nuclei.

2. Western Blotting: Monitor LC3-I to LC3-II conversion; increased LC3-II indicates autophagy induction. Also, measure p62/SQSTM1 degradation.

3. Genetic Tools: Express fluorescently tagged LC3 (e.g., GFP-LC3) to visualize autophagosome formation in live cells. | - Include autophagy inhibitor (e.g., Bafilomycin A1) to block degradation and confirm flux.

  • AMPK induces autophagy via direct phosphorylation of ULK1 [1]. |

AMPK Signaling Network and Physiological Roles

Once activated, AMPK exerts its effects by phosphorylating a vast network of downstream targets across multiple tissues. The following diagram maps the core signaling pathways and their physiological outcomes.

ampk_signaling Core AMPK Signaling Pathways and Outcomes cluster_catabolism Stimulates Catabolism (ATP Generation) cluster_anabolism Inhibits Anabolism (ATP Consumption) Active AMPK Active AMPK ULK1 (Ser317/Ser777) ULK1 (Ser317/Ser777) Active AMPK->ULK1 (Ser317/Ser777) Phosphorylates Raptor (Ser792) Raptor (Ser792) Active AMPK->Raptor (Ser792) Phosphorylates TSC2 (Ser1387) TSC2 (Ser1387) Active AMPK->TSC2 (Ser1387) Phosphorylates ACC1/2 (Ser79) ACC1/2 (Ser79) Active AMPK->ACC1/2 (Ser79) Phosphorylates PGC-1α (Thr177/Ser538) PGC-1α (Thr177/Ser538) Active AMPK->PGC-1α (Thr177/Ser538) Phosphorylates GLUT4 Translocation GLUT4 Translocation Active AMPK->GLUT4 Translocation Promotes CRTC2 CRTC2 Active AMPK->CRTC2 Inhibits HMGCR HMGCR Active AMPK->HMGCR Inhibits Fatty Acid Oxidation Fatty Acid Oxidation Glucose Uptake Glucose Uptake Autophagy Autophagy Mitochondrial Biogenesis Mitochondrial Biogenesis Lipid Synthesis Lipid Synthesis Protein Synthesis Protein Synthesis Gluconeogenesis Gluconeogenesis ULK1 (Ser317/Ser777)->Autophagy mTORC1 Inhibition mTORC1 Inhibition Raptor (Ser792)->mTORC1 Inhibition mTORC1 Inhibition->Protein Synthesis TSC2 (Ser1387)->mTORC1 Inhibition ACC1/2 (Ser79)->Fatty Acid Oxidation Inactivates ACC ↓Malonyl-CoA ACC1/2 (Ser79)->Lipid Synthesis PGC-1α (Thr177/Ser538)->Mitochondrial Biogenesis GLUT4 Translocation->Glucose Uptake CRTC2->Gluconeogenesis Cholesterol Synthesis Cholesterol Synthesis HMGCR->Cholesterol Synthesis

AMPK regulates metabolism by promoting catabolism and inhibiting anabolism.

Therapeutic Implications and Isoform Specificity

The broad role of AMPK in metabolism makes it a attractive therapeutic target. Its activation is beneficial in type 2 diabetes and obesity by improving glucose homeostasis and insulin sensitivity [2]. As AMPK inhibits anabolic growth, its activation can have anti-tumor effects, particularly in LKB1-deficient cancers [1] [2]. AMPK also promotes autophagy and mitochondrial quality control, processes linked to healthy aging and neuroprotection [5].

A critical consideration for drug development is isoform-specificity. The various α, β, and γ subunit combinations have tissue-specific distributions and functions [2] [4]. For example, AMPKα2 is the dominant catalytic isoform in the heart, crucial for responding to energy stress like ischemia [4]. The β1-containing complexes are preferentially activated by drugs like A-769662 that target the allosteric drug and metabolite (ADaM) site [4]. Developing isoform-specific activators could maximize therapeutic benefits while minimizing off-target effects.

References

synthesis of 7-amino-4-methylcoumarin from m-aminophenol

Author: Smolecule Technical Support Team. Date: February 2026

Workflow for the Synthesis of 7-Amino-4-methylcoumarin

The following diagram illustrates the three-step synthesis pathway from m-aminophenol to the target compound, this compound (AMC).

m_aminophenol m-Aminophenol step1 Step 1: Acylation Reagent: Methoxycarbonyl chloride m_aminophenol->step1 intermediate1 m-(N-Methoxycarbonylamino)phenol step1->intermediate1 step2 Step 2: Coumarin Ring Formation Reagent: Acetoacetic ester Catalyst: H₂SO₄ intermediate1->step2 intermediate2 7-(N-Methoxycarbonylamino)-4-methylcoumarin step2->intermediate2 step3 Step 3: Deprotection Reagent: Concentrated Alkali Followed by Acidification intermediate2->step3 product This compound (AMC) step3->product

Summary of Synthetic Methods

Different synthetic approaches have been documented, ranging from a classic one-step condensation to improved multi-step methods. The key details are summarized in the table below.

Method Description Key Reagents & Conditions Reported Yield Key Features & Applications
Classic One-Step [1] m-Aminophenol, Acetoacetic ester, ZnCl₂, Heat Information missing Original procedure; direct condensation.

| Improved Three-Step [2] [3] | 1. Methoxycarbonyl chloride 2. Acetoacetic ester, H₂SO₄ 3. Conc. Alkali, 80°C, then acidification | High yield (specific value not stated) | Protection/deprotection strategy; avoids side reactions; suitable for high-purity AMC production [2]. | | Enzyme Substrate Synthesis [4] | Phosphorous oxychloride (POCI₃) method | 50% to 75% | Used for synthesizing N-protected aminoacyl-AMC substrates for proteolytic enzymes (e.g., papain) [4]. |

Detailed Three-Step Experimental Protocol

This protocol is adapted from the improved synthesis method [2] [3].

Step 1: Synthesis of m-(N-Methoxycarbonylamino)phenol
  • Reaction: Acylation of m-aminophenol.
  • Procedure:
    • Dissolve m-aminophenol in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of an alkaline agent (e.g., aqueous sodium hydroxide or sodium carbonate) to maintain a basic pH.
    • Cool the reaction mixture in an ice bath (0-5°C).
    • Slowly add methoxycarbonyl chloride (methyl chloroformate) dropwise with vigorous stirring.
    • Allow the reaction to proceed, monitoring by TLC until the starting material is consumed.
    • Work up the reaction by washing the organic layer, drying over an anhydrous salt (e.g., magnesium sulfate), and concentrating under reduced pressure to obtain the protected intermediate, m-(N-methoxycarbonylamino)phenol.
Step 2: Synthesis of 7-(N-Methoxycarbonylamino)-4-methylcoumarin
  • Reaction: Pechmann condensation to form the coumarin ring.
  • Procedure:
    • Add the protected intermediate from Step 1 to cold, concentrated sulfuric acid with stirring.
    • While keeping the temperature low, slowly add acetoacetic ester (ethyl acetoacetate) to the mixture.
    • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours.
    • Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate.
    • Collect the solid by filtration or vacuum filtration.
    • Wash the crude product thoroughly with water and recrystallize from a suitable solvent (e.g., ethanol or methanol) to yield 7-(N-methoxycarbonylamino)-4-methylcoumarin.
Step 3: Synthesis of this compound (AMC)
  • Reaction: Alkaline hydrolysis to deprotect the amine.
  • Procedure:
    • Suspend the coumarin intermediate from Step 2 in a solution of concentrated sodium hydroxide (using 3-4 equivalents).
    • Heat the mixture to approximately 80°C with stirring until the reaction is complete.
    • Allow the mixture to cool.
    • Carefully acidify the cooled reaction mixture with a dilute acid (e.g., hydrochloric acid) to neutral or slightly acidic pH. The final product will precipitate.
    • Collect the yellow solid of this compound by filtration.
    • Purify the product by recrystallization from an ethanol-water mixture. The reported melting point is 222-223°C [1].

Application Notes & Safety

  • Handling and Storage: this compound is sensitive to light and oxidizing agents. It should be stored in a dark, tightly closed container in a cool, dry place [1].
  • Primary Application: The primary application of synthetically produced AMC is as a key building block for fluorogenic substrates. These substrates are crucial tools in enzymology, particularly for studying the activity of proteases (e.g., papain, deubiquitinases) and cytochrome P450 enzymes [4] [1] [5]. When the AMC moiety is cleaved from a peptide substrate by the enzyme, it produces a measurable fluorescent signal.
  • Analytical Techniques: Reaction monitoring is typically performed by Thin-Layer Chromatography (TLC). Product purity and identity can be confirmed by melting point determination, Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy [6] [7].

Key Synthesis Considerations

The three-step method, while longer, uses a protecting group (methoxycarbonyl) to prevent unwanted side reactions during the Pechmann condensation, leading to a purer product and higher overall yield compared to the direct one-step method [2]. The choice of method can be guided by your need for speed versus material purity and yield.

References

Comprehensive Application Notes and Protocol for HPLC Analysis of AMC-Labeled Oligosaccharides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AMC Labeling for Oligosaccharide Analysis

7-Animo-4-methylcoumarin (AMC) serves as an exceptional fluorescent derivatization reagent for the HPLC analysis of oligosaccharides derived from glycoproteins. Glycosylation represents a crucial posttranslational modification in eukaryotic organisms, with cellular glycan profile alterations often indicating significant metabolic or genetic changes [1]. The monitoring of glycan structures is therefore essential for understanding their role in cell biology and pathology. While underivatized carbohydrates exhibit poor UV absorption below 200 nm, derivatization with AMC enables highly sensitive detection of glycoprotein monosaccharides and N-linked oligosaccharides [1] [2]. AMC offers distinct advantages including high chemical stability, commercial availability, purity, and excitation in the near violet region (approximately 350 nm), facilitating specific detection of derivatives with minimal interference from biological matrices [1].

Principle of Reductive Amination with AMC

The fundamental chemical process underlying this analytical approach is reductive amination, wherein the aldehyde group at the reducing end of an oligosaccharide initially forms a Schiff's base with the primary amino group of AMC. This intermediate is subsequently reduced to form a stable secondary amine derivative. This derivatization process transforms neutral and charged oligosaccharides into fluorescently tagged molecules amenable to sensitive detection in HPLC systems [1]. The highly hydrophobic nature of the AMC tag additionally enhances electrospray ionization efficiency during mass spectrometric detection, yielding one to two orders of magnitude higher intensity compared to derivatives labeled with other reagents [2].

The workflow below illustrates the complete process for preparing and analyzing AMC-labeled oligosaccharides:

G Workflow for AMC-Labeled Oligosaccharide Analysis A Oligosaccharide Release B Reductive Amination with AMC A->B C Reaction Optimization B->C D Online Cleanup C->D H Pyridine-borane as reducing agent C->H E HPLC Separation D->E I NH₂ column or HLB column D->I F Detection & Analysis E->F J Reversed-phase/Normal-phase E->J G Structural Determination F->G K Fluorescence: 0.2 fmol-1 pmol MS: Enhanced ESI response F->K L LC-ESI-MS/MS G->L

Materials and Reagents

Chemical Reagents
  • 7-Amino-4-methylcoumarin (AMC) (Tokyo Kasei Kogyo, Tokyo, Japan)
  • Reducing agents: Pyridine-borane, sodium cyanoborohydride, or dimethylamine-borane complex (Wako, Doshomachi, Osaka, Japan)
  • Solvents: Dimethylformamide (DMF), acetonitrile, methanol, trifluoroacetic acid (TFA), glacial acetic acid (HPLC grade)
  • Monosaccharide standards and reference oligosaccharides (e.g., isomaltoheptaose, N-acetylneuraminlactose)
  • Enzymes: β-N-acetylhexosaminidase, β-galactosidase (jack bean)
  • Glycoproteins: Ribonuclease B, transferrin, fetuin for method validation
Equipment
  • HPLC system with fluorescence detector (excitation ~350 nm, emission ~450 nm)
  • Chromatography columns: Reversed-phase (C18), normal-phase (amide-embedded), Amide80, ODS columns
  • Online cleanup columns: NH₂-bonded silica short column (1 mm I.D. × 15 mm), Waters HLB-packed column (4 mm I.D. × 5 cm)
  • Mass spectrometer: ESI-MS or ESI-MS/MS capability for structural confirmation

Step-by-Step Experimental Protocol

Oligosaccharide Release from Glycoproteins
  • Release N-linked oligosaccharides from glycoproteins using peptide N-glycosidase F (PNGase F) following standard protocols [3].
  • For asparagine-type oligosaccharides, release occurs as N-glycosylamines through the action of PNGase F [3].
  • Recover released oligosaccharides using solid-phase extraction or ethanol precipitation.
Reductive Amination with AMC
  • Prepare reaction mixture:

    • Dissolve dried oligosaccharide sample (up to 100 μg) in 10 μL of AMC solution (0.1 M in DMF/acetic acid 7:3 v/v) [1].
    • Add 10 μL of pyridine-borane (1 M in DMF) as reducing agent [1].
    • Vortex mixture thoroughly until homogeneous.
  • Incubation conditions:

    • Heat reaction mixture at 80°C for 60 minutes [1].
    • For temperature optimization, test range of 60-90°C with time course from 30-120 minutes.
    • Cool reaction mixture to room temperature before cleanup.
  • Alternative reducing agents:

    • While pyridine-borane is recommended, sodium cyanoborohydride or dimethylamine-borane complex can be tested for comparison [1].
    • Note that sodium cyanoborohydride shows limited efficiency for N-acetylhexosamines [1].
Reaction Cleanup Procedures
4.3.1 Online Cleanup Method (Recommended)
  • Dilute reaction mixture 10-100 fold with mobile phase [4].
  • Inject directly into HPLC system equipped with:
    • Primary column: Amide80 or ODS analytical column
    • Cleanup column: NH₂-bonded silica short column (1 mm I.D. × 15 mm) or Waters HLB column (4 mm I.D. × 5 cm) [4]
  • Position cleanup column in line with switching valve to bypass excess AMC reagent to waste before analytical separation.
4.3.2 Offline Cleanup Method
  • If online cleanup system unavailable, use solid-phase extraction:
    • Apply reaction mixture to C18 cartridge.
    • Wash with 5-10 column volumes of water to remove unreacted AMC.
    • Elute AMC-labeled oligosaccharides with 20-50% acetonitrile/water.
    • Evaporate solvent under nitrogen stream.
HPLC Analysis Conditions
4.4.1 Reversed-Phase HPLC
  • Column: C18 column (4.6 × 250 mm, 5 μm particle size)
  • Mobile phase:
    • A: 50 mM ammonium formate, pH 4.5
    • B: Acetonitrile
  • Gradient: 10-50% B over 60 minutes
  • Flow rate: 1.0 mL/min
  • Temperature: 40°C
  • Detection: Fluorescence (excitation 350 nm, emission 450 nm)
4.4.2 Normal-Phase HPLC
  • Column: Amide-embedded column (4.6 × 250 mm, 5 μm)
  • Mobile phase:
    • A: Acetonitrile
    • B: 50 mM ammonium formate, pH 4.5
  • Gradient: 5-50% B over 60 minutes
  • Flow rate: 1.0 mL/min
  • Temperature: 40°C
4.4.3 Coupled LC-ESI-MS Analysis
  • Ionization mode: Negative-ion electrospray ionization [1] [2]
  • Mass range: m/z 500-2000
  • Drying gas temperature: 300°C
  • Nebulizer pressure: 30 psi
  • Drying gas flow: 8 L/min

Critical Optimization Parameters

Reducing Agent Selection

The choice of reducing agent significantly impacts derivatization efficiency, particularly for N-acetylhexosamines:

Reducing Agent Reaction Efficiency Special Considerations
Pyridine-borane Excellent (>90%) Optimal for N-acetylhexosamines [1]
Sodium cyanoborohydride Moderate to poor Limited efficiency for N-acetylhexosamines [1]
Dimethylamine-borane complex Moderate Variable performance [1]
Analytical Performance Characteristics
Parameter Performance Detection Method
Linear range 0.2 fmol - 1 pmol Fluorescence detection [1]
Quantitation reproducibility <5% RSD Fluorescence detection [1]
MS sensitivity enhancement 1-2 orders magnitude higher ESI-MS compared to other tags [2]
LOD (HPLC) 100 fmol Fluorescence detection [3]
LOD (CE-LIF) 4 fmol Laser-induced fluorescence [3]

Applications in Glycoprotein Analysis

Monosaccharide Composition Analysis

AMC labeling enables precise quantification of glycoprotein monosaccharide constituents including:

  • Neutral monosaccharides (mannose, galactose, glucose, fucose)
  • Amino sugars (N-acetylglucosamine, N-acetylgalactosamine)
  • Sialic acids (N-acetylneuraminic acid)

The method shows excellent linearity across a wide concentration range (0.2 fmol to 1 pmol) with high reproducibility (<5% RSD) [1].

N-Linked Oligosaccharide Profiling
  • Structural determination of N-linked glycans released from glycoproteins
  • Separation of isomeric oligosaccharides through multidimensional HPLC
  • Profiling of glycan heterogeneity in therapeutic glycoproteins
Exoglycosidase Sequencing
  • AMC-labeled oligosaccharides serve as excellent substrates for exoglycosidases
  • Sequential digestion with array of exoglycosidases (β-N-acetylhexosaminidase, β-galactosidase)
  • Monitoring of digestion products by HPLC to determine sequence and linkages

Troubleshooting Guide

Problem Possible Cause Solution
Low derivatization yield Inefficient reducing agent Switch to pyridine-borane complex [1]
Multiple peaks for single oligosaccharide Incomplete reduction Extend reaction time or increase temperature
High background signal Incomplete cleanup Implement online cleanup system [4]
Poor MS response Suboptimal ionization conditions Use negative ion mode; check mobile phase additives
Low fluorescence Photo-bleaching Protect samples from light; use amber vials

Advantages and Limitations

Advantages
  • Enhanced sensitivity: Fluorometric detection enables attomole-level detection [1]
  • Superior MS performance: 1-2 orders magnitude higher intensity in ESI-MS compared to other tags [2]
  • Structural stability: AMC derivatives exhibit high chemical stability [1]
  • Chromatographic flexibility: Compatible with reversed-phase, normal-phase, and hydrophilic interaction chromatography
  • Online cleanup capability: Eliminates tedious manual cleanup steps [4]
Limitations
  • Variable efficiency: Standard conditions show low reaction efficiency toward N-acetylhexosamines [1]
  • Hydrophobicity: Highly hydrophobic nature may require method adjustment for polar oligosaccharides
  • Equipment requirement: Fluorescence detector needed for optimal sensitivity

Conclusion

The optimized protocol for HPLC analysis of AMC-labeled oligosaccharides provides researchers with a robust, highly sensitive method for glycan characterization. The critical innovation of using pyridine-borane as reducing agent significantly improves derivatization efficiency, particularly for challenging N-acetylhexosamines [1]. Coupled with online cleanup methodologies [4], this approach enables rapid, reproducible analysis of glycoprotein-derived oligosaccharides with minimal sample manipulation. The exceptional MS sensitivity of AMC derivatives further enhances structural characterization capabilities, making this comprehensive protocol invaluable for glycosylation analysis in both basic research and biopharmaceutical development contexts.

References

Comprehensive Application Notes and Protocols: Synthesis of Fluorogenic Peptide Substrates with AMC for Protease Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Fluorogenic Peptide Substrates and AMC Chemistry

Fluorogenic peptide substrates conjugated with 7-amino-4-methylcoumarin (AMC) represent powerful tools for studying protease activity and specificity in biochemical research and drug discovery. These substrates operate on the principle that proteolytic cleavage liberates the fluorescent AMC moiety from the peptide, resulting in a measurable increase in fluorescence intensity at 440 nm upon excitation at 340-380 nm. This "turn-on" fluorescence signal enables continuous, real-time monitoring of enzymatic activity with high sensitivity and specificity, making AMC-based substrates invaluable for characterizing protease function, inhibitor screening, and diagnostic applications [1].

The fundamental structure of AMC-conjugated substrates consists of three key elements: the peptide backbone that confers sequence specificity for target proteases, the scissile amide bond that undergoes enzymatic cleavage, and the AMC fluorophore that generates the detectable signal upon release. The AMC group is particularly favored due to its favorable quantum yield, photostability, and compatibility with standard fluorescence detection systems. Importantly, the electron-withdrawing nature of the coumarin system reduces the nucleophilicity of the 7-amino group, making direct conjugation to peptide carboxylic acids challenging and requiring specialized synthetic approaches [2]. This document provides comprehensive protocols and application notes for the synthesis, characterization, and implementation of AMC-based fluorogenic substrates, with particular emphasis on addressing the synthetic challenges through both solid-phase and solution-phase methodologies.

Synthesis Methodologies Overview

The synthesis of fluorogenic peptide-AMC conjugates presents unique challenges due to the poor nucleophilicity of the 7-amino group in AMC, which is further diminished by the electron-withdrawing carbonyl moiety of the coumarin system. Researchers have developed two primary strategies to overcome this limitation: solid-phase peptide synthesis (SPPS) using specialized handles and solution-phase synthesis through activated intermediates.

Solid-phase approaches typically employ the bifunctional fluorogenic leaving group 7-amino-4-carbamoylmethylcoumarin (ACC), which contains both a reactive amino group for peptide chain elongation and a carboxylic acid functionality for resin attachment. The ACC group demonstrates comparable kinetic profiles to traditional AMC substrates but offers a 3-fold increase in quantum yield, allowing for reduced enzyme and substrate concentrations in assays. This approach enables the synthesis of complex substrate libraries with diversity at P4-P3-P2-P1 positions and has been successfully applied to profile a wide range of serine and cysteine proteases including thrombin, plasmin, factor Xa, and caspases [3]. The Fmoc-based SPPS strategy using ACC resin provides a versatile platform for generating both individual substrates and comprehensive positional scanning libraries, with compatibility for all 20 proteinogenic amino acids at each position including the challenging P1 site.

Solution-phase methods have centered on innovative chemical approaches to directly conjugate peptides to AMC. One particularly efficient methodology involves the synthesis of Nα-protected-aminoacyl-AMC derivatives through a selenocarboxylate/azide amidation strategy. This method begins with the preparation of 7-azido-4-methylcoumarin from this compound via diazotization and azide substitution, followed by reaction with Nα-protected amino acid selenocarboxylates generated in situ from either N-hydroxysuccinimide esters or mixed anhydrides. This approach achieves excellent yields (85-95%) and is compatible with common protecting groups including Cbz, Boc, Fmoc, and Trt, without requiring protection of hydroxyl groups in tyrosine and threonine [2].

Table 1: Comparison of Synthesis Methods for AMC Peptide Substrates

Method Key Feature Advantages Limitations Representative Yield Range
ACC Solid-Phase Bifunctional ACC handle on resin Direct incorporation of all P1 amino acids; Amenable to automation; Ideal for library synthesis Requires specialized ACC resin synthesis 75-90% (library synthesis)
Selenocarboxylate/Azide In situ formation of amino acid selenocarboxylates Excellent yields; No racemization; Aqueous conditions possible Requires handling of selenium reagents 85-95%
Phosphorus Oxychloride Traditional solution-phase activation Simple procedure; Racemization-free Requires anhydrous pyridine; Limited protecting group compatibility 70-90%
Enzymatic Synthesis Biocatalytic coupling No racemization; Green chemistry Lower yields; Limited substrate scope 40-60%

Protocol 1: Solid-Phase Synthesis Using ACC Resin

Materials and Equipment
  • Resin and reagents: Rink Amide AM resin (0.80 meq/g substitution), Fmoc-protected amino acids, 7-Fmoc-aminocoumarin-4-acetic acid, O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU), 1-hydroxybenzotriazole (HOBt), diisopropylcarbodiimide (DICI)
  • Solvents: Anhydrous N,N-dimethylformamide (DMF), trifluoroacetic acid (TFA), triisopropylsilane (TIS), piperidine, dichloromethane (DCM)
  • Equipment: Peptide synthesizer (manual or automated), vacuum filtration setup, rotary evaporator, lyophilizer, HPLC system with C18 column for purification
  • Specialty items: Reaction vessels for solid-phase synthesis, argon/vacuum manifold for inert atmosphere operations
ACC-Resin Preparation

Begin by synthesizing the specialized ACC resin that will serve as the solid support and incorporated fluorophore. Suspend Rink Amide AM resin (21 g, 17 mmol) in DMF (200 mL) and allow it to solvate for 30 minutes with occasional agitation. Drain the solvent and deprotect the amine by treating with 20% piperidine in DMF (200 mL) for 25 minutes to remove the Fmoc group. After thorough washing with DMF (3 × 200 mL), add a solution of 7-Fmoc-aminocoumarin-4-acetic acid (15 g, 34 mmol) and HOBt (4.6 g, 34 mmol) in DMF (150 mL). Activate the coupling with DICI (5.3 mL, 34 mmol) and agitate the mixture overnight under inert atmosphere. Wash the resulting ACC-resin sequentially with DMF, tetrahydrofuran, and methanol (3 × 200 mL each), then dry over P₂O₅. Determine the substitution level (typically 0.58 mmol/g, >95% efficiency) by spectrophotometric Fmoc quantification assay [3].

Peptide Chain Assembly

For library synthesis, distribute the ACC-resin (100 mg, 0.058 mmol) to reaction vessels. After solvation in DMF, perform the standard Fmoc deprotection with 20% piperidine in DMF (2 × 10 minutes). Couple each Fmoc-amino acid (4 eq) using HATU (3.8 eq) and collidine (8 eq) in DMF for 2 hours, or until Kaiser ninhydrin test indicates complete coupling. For challenging sequences, incorporate double coupling protocols with fresh reagents. Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled. For positional scanning libraries, divide the resin after each coupling step to introduce diversity at specific positions according to the library design [3].

Cleavage and Deprotection

Upon completion of peptide assembly, cleave the synthesized substrates from the resin using a TFA-based cocktail. Prepare a mixture of TFA/triisopropylsilane/water (95:2.5:2.5, v/v/v) and add to the resin (10 mL per gram of resin). Agitate the mixture for 3 hours at room temperature, then filter to separate the resin. Precipitate the crude peptide-ACC substrates in cold diethyl ether, collect by centrifugation, and dissolve in acetonitrile/water for purification. The ACC-containing substrates are now ready for purification and characterization [3].

Purification and Characterization

Purify the crude peptide-ACC conjugates by preparative reverse-phase HPLC using a C18 column and acetonitrile/water gradient containing 0.1% TFA. Monitor the elution at 340 nm to detect ACC-containing fractions. Characterize the purified substrates by analytical HPLC and LC-MS to verify purity and identity, and determine concentration by UV absorbance using the extinction coefficient of ACC (ε ≈ 15,000 M⁻¹cm⁻¹ at 340 nm). Proper storage at -20°C in anhydrous DMSO or dry acetonitrile ensures long-term stability.

Protocol 2: Solution-Phase Synthesis via Selenocarboxylate/Azide Amidation

Materials and Equipment
  • Starting materials: Nα-protected amino acids, this compound, sodium nitrite, sodium azide, sodium borohydride, selenium powder
  • Reagents: N-hydroxysuccinimide, N,N'-dicyclohexylcarbodiimide (DCC), diphenyl phosphorazidate (DPPA)
  • Solvents: Tetrahydrofuran (THF), ethyl acetate, hexanes, dimethyl sulfoxide (DMSO)
  • Equipment: Round-bottom flasks with magnetic stirring, Schlenk line for inert atmosphere, silica gel chromatography columns, TLC plates
Synthesis of 7-Azido-4-methylcoumarin

Begin by converting commercially available this compound to the corresponding azide. Dissolve this compound (5.0 g, 26.3 mmol) in a mixture of concentrated HCl (30 mL) and water (30 mL) at 0°C. Slowly add a solution of sodium nitrite (2.17 g, 31.5 mmol) in water (10 mL) while maintaining the temperature below 5°C. After 30 minutes of stirring, add a solution of sodium azide (2.56 g, 39.4 mmol) in water (10 mL) dropwise. Continue stirring for 1 hour, then collect the resulting yellow precipitate by filtration. Wash thoroughly with cold water and dry under vacuum to obtain 7-azido-4-methylcoumarin in 85-95% yield. This compound is stable and can be stored at -20°C for extended periods [2].

Generation of Amino Acid Selenocarboxylates

Generate sodium hydrogen selenide (NaHSe) freshly by reducing selenium powder (0.79 g, 10 mmol) with sodium borohydride (0.76 g, 20 mmol) in water (10 mL) under nitrogen at 0°C until the solution becomes clear. For the selenocarboxylate formation, two approaches can be used. For commercially available Nα-protected amino acid-N-hydroxysuccinimide esters (Nα-protected amino acid-OSu), simply add the ester (1.2 mmol) to the NaHSe solution in a mixture of THF/water (1:1, 20 mL total) at 0°C. For amino acids without available active esters, prepare the mixed anhydride in situ by reacting the Nα-protected amino acid (1.2 mmol) with isobutyl chloroformate (1.2 mmol) and N-methylmorpholine (1.2 mmol) in THF at -10°C for 30 minutes before adding to the NaHSe solution. Monitor the formation of selenocarboxylate by LC-MS, observing the characteristic selenium isotope pattern in negative ion mode [2].

Amidation Reaction

Add a solution of 7-azido-4-methylcoumarin (1.0 mmol) in THF (10 mL) to the selenocarboxylate mixture dropwise at 0°C. The reaction will immediately produce nitrogen gas and precipitate gray elemental selenium. Allow the reaction to warm to room temperature and stir for 2 hours until completion as monitored by TLC or LC-MS. Filter the mixture to remove selenium, then concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography on silica gel using ethyl acetate/hexane gradients to obtain the pure Nα-protected-aminoacyl-AMC derivatives in 85-95% yield [2].

Deprotection and Elongation

For di- or tripeptide substrates, remove the Nα-protecting group under appropriate conditions: Fmoc with 20% piperidine in DMF, Boc with 50% TFA in DCM, or Cbz by hydrogenolysis. Couple the resulting free amine with the next Nα-protected amino acid using standard solution-phase coupling reagents such as HATU/HOAt or DCC/HOBt. Repeat as necessary to build the desired peptide sequence, then perform global deprotection if needed.

Experimental Design and Workflow Integration

The effective implementation of AMC-based fluorogenic substrates requires careful experimental planning from synthesis through application. The following workflow visualization illustrates the complete process from substrate design to data analysis:

G Fluorogenic Substrate Workflow cluster_synthesis Synthesis Phase cluster_application Application Phase Protease Target Protease Target Substrate Design Substrate Design Protease Target->Substrate Design Synthesis Method Selection Synthesis Method Selection Substrate Design->Synthesis Method Selection Solid-Phase Synthesis Solid-Phase Synthesis Synthesis Method Selection->Solid-Phase Synthesis Library scale Solution-Phase Synthesis Solution-Phase Synthesis Synthesis Method Selection->Solution-Phase Synthesis Single substrate ACC Substrates ACC Substrates Solid-Phase Synthesis->ACC Substrates AMC Conjugates AMC Conjugates Solution-Phase Synthesis->AMC Conjugates Purification & QC Purification & QC ACC Substrates->Purification & QC AMC Conjugates->Purification & QC Assay Validation Assay Validation Purification & QC->Assay Validation Specificity Profiling Specificity Profiling Assay Validation->Specificity Profiling Kinetic Analysis Kinetic Analysis Assay Validation->Kinetic Analysis Data Analysis Data Analysis Specificity Profiling->Data Analysis Kinetic Analysis->Data Analysis Substrate Optimization Substrate Optimization Data Analysis->Substrate Optimization Substrate Optimization->Protease Target

When designing substrates for novel proteases, begin with positional scanning libraries to elucidate primary specificity. The ACC library approach enables systematic variation at each position (P4-P3-P2-P1) while keeping other positions constant or as mixtures. For proteases with known preferences, focus on incorporating the consensus sequences with strategic variations to optimize catalytic efficiency. Always include control substrates with scrambled sequences or non-cleavable analogs to account for non-specific hydrolysis.

Table 2: Protease Substrate Specificity Profiles Using AMC-Based Substrates

Protease Protease Class Optimal Sequence kcat/Km (M⁻¹s⁻¹) Application Notes
Thrombin Serine protease D-Phe-Pro-Arg-AMC 1.8 × 10⁵ Coagulation studies; anticoagulant screening
Plasmin Serine protease D-Val-Leu-Lys-AMC 9.5 × 10⁴ Fibrinolysis research; thrombotic disease
Factor Xa Serine protease CH₃O-CO-D-Cha-Gly-Arg-AMC 2.3 × 10⁵ Coagulation cascade studies
Urokinase Serine protease Glu-Gly-Arg-AMC 7.8 × 10⁴ Cancer metastasis; wound healing
Granzyme B Serine protease Ile-Glu-Thr-Asp-AMC 1.2 × 10⁵ Apoptosis research; immune function
Cruzain Cysteine protease Z-Phe-Arg-AMC 3.4 × 10⁴ Parasitic disease; drug discovery

For assay development, establish optimal conditions by systematically varying pH, ionic strength, reducing agents (for cysteine proteases), and cofactors. Include appropriate controls such as enzyme-free blanks, inhibitor controls, and reference standards to ensure assay validity. The high sensitivity of AMC detection (typically 1-100 nM range) enables miniaturization to 384-well formats for high-throughput applications while conserving precious enzymes and substrates.

Troubleshooting and Optimization Guidelines

Synthesis Challenges

Low coupling efficiency during solid-phase synthesis often results from incomplete Fmoc deprotection or inadequate activation. Ensure fresh piperidine solution (20% in DMF) and extend deprotection time for sequences with steric hindrance. For ACC resin, verify the substitution level before use and use 4-fold excess of activated amino acids for coupling. Incomplete cleavage from resin can be addressed by extending cleavage time to 3-4 hours or adding alternative scavengers like 1,2-ethanedithiol.

Poor yields in solution-phase AMC conjugation typically stem from degradation of the azide intermediate or oxidation of selenocarboxylates. Ensure 7-azido-4-methylcoumarin is fresh or properly stored at -20°C, protected from light. Maintain inert atmosphere during selenocarboxylate formation and use degassed solvents. For difficult couplings, increase the ratio of amino acid selenocarboxylate to 1.5 equivalents relative to the azide [2].

Assay Performance Issues

High background fluorescence may indicate substrate instability or impurity. Repurify substrates by preparative HPLC and ensure proper storage in anhydrous DMSO at -20°C. Check for AMC contamination by measuring fluorescence of uncleaved substrate. Low signal-to-noise ratio can be improved by optimizing enzyme concentration, extending incubation time, or using substrates with better kinetic parameters (higher kcat/Km).

Non-linear reaction kinetics often suggests substrate depletion at low concentrations or enzyme instability. Ensure substrate concentration is at least 5-10 × Km and include stabilizing agents like BSA (0.1 mg/mL) or glycerol (5-10%) in the assay buffer. For continuous assays, verify that less than 10% of substrate is consumed during the measurement period.

Applications in Biomedical Research

Fluorogenic AMC substrates have enabled significant advances across multiple domains of biomedical research. In protease specificity profiling, ACC-based positional scanning libraries have been employed to characterize the extended active site preferences of diverse protease families, revealing unique pharmacophoric patterns that inform selective inhibitor design [3]. The comprehensive specificity maps generated through these libraries facilitate the identification of natural protein substrates and the development of activity-based probes for functional proteomics.

In diagnostic applications, AMC substrates provide sensitive detection platforms for various analytes. Recent developments have demonstrated their utility in forensic science for body fluid identification, where substrates like Boc-Val-Pro-Arg-AMC enable specific detection of salivary traces with sensitivity comparable to conventional methods but with enhanced spatial resolution [1]. The "turn-on" fluorescence response allows direct visualization of discrete fluid deposits, facilitating subsequent DNA analysis from the same sample.

The drug discovery pipeline extensively utilizes AMC substrates for high-throughput screening of protease inhibitors. The continuous, real-time monitoring capability enables accurate determination of inhibition constants (Ki, IC50) and mechanism of action studies. In particular, the robust performance of AMC substrates in miniaturized formats has supported the screening of large compound libraries against therapeutic targets such as thrombin, factor Xa, and various viral proteases.

Conclusion and Future Perspectives

Fluorogenic peptide substrates incorporating the AMC fluorophore represent versatile and powerful tools for protease research. The synthetic methodologies detailed herein—both solid-phase ACC-based approaches and solution-phase selenocarboxylate/azide amidation—provide researchers with robust protocols for generating high-quality substrates tailored to their specific needs. The comprehensive application notes and troubleshooting guidelines facilitate successful implementation across diverse experimental contexts.

Future developments in AMC substrate technology will likely focus on multiplexed detection systems employing orthogonal fluorophores, cell-permeable variants for intracellular protease imaging, and advanced delivery formats for in vivo applications. Additionally, the integration of automated synthesis with computational design approaches promises to accelerate the development of substrates with enhanced specificity and kinetic properties. As protease research continues to unveil new biological functions and therapeutic targets, AMC-based fluorogenic substrates will remain indispensable tools for elucidating protease function and facilitating drug discovery.

References

Comprehensive Application Notes and Protocols for Using AMC in Protease Activity Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AMC-Based Protease Assays

7-Amino-4-methylcoumarin (AMC) is a widely used fluorogenic leaving group in assays designed to measure protease activity. The principle is based on the conjugation of AMC to a short peptide sequence via an amide bond. This linkage quenches the fluorescence of the free AMC molecule. Upon proteolytic cleavage by a specific protease, the AMC is released, resulting in a dramatic increase in fluorescence intensity, which can be monitored in real-time. This signal serves as a direct correlate of enzymatic activity [1].

The key advantages of AMC-based substrates include:

  • High Sensitivity: The fluorescence of free AMC is approximately 700 times greater than when it is bound in the peptide substrate [1].
  • Spectral Properties: The free AMC molecule has excitation and emission maxima at approximately 350 nm and 440 nm, respectively. It is noteworthy that the amide-bound form has shorter excitation/emission wavelengths (around 330/390 nm), which further minimizes background interference [2] [1].
  • Versatility: AMC-conjugated peptides can be synthesized to match the cleavage specificity of a vast array of proteases, including serine, cysteine, aspartic, and metalloproteases.

General Protocol for AMC-Based Protease Activity Assays

The following protocol provides a universal framework for conducting a fluorometric protease activity assay using an AMC-substrate. The specifics of buffer composition, substrate concentration, and enzyme amount should be optimized for the particular protease under investigation [2] [3].

Materials and Reagents
  • AMC-labeled substrate: A peptide sequence specific to your target protease (e.g., Succ-LLVY-AMC for the chymotrypsin-like activity of the proteasome) [2].
  • Protease enzyme: The enzyme of interest, in purified form or within a lysate.
  • Assay Buffer: A suitable buffer, typically 50 mM Tris-HCl, pH 7.5, which may contain additives like NaCl, CaCl₂, or BSA depending on the enzyme's requirements [3].
  • Protease Inhibitor (for controls): A specific inhibitor (e.g., MG-132 for proteasomes) to confirm that the signal is due to protease activity [2].
  • AMC Standard: A solution of free AMC for generating a standard curve to quantify the produced product [2].
  • Microplate Reader: A fluorometer or a microplate reader capable of measuring fluorescence at Ex/Em of ~350/440 nm.
Detailed Procedure
  • Preparation of Reaction Mixture:

    • Dilute your enzyme sample (purified protease or cell lysate) in an appropriate assay buffer.
    • Prepare a working solution of the AMC-substrate in DMSO or assay buffer. The final concentration in the assay will need to be determined empirically but often falls in the micromolar (μM) range [3].
  • Setting Up the Assay:

    • In a microplate well, combine the following:
      • 50 μL of enzyme solution.
      • 50 μL of AMC-substrate working solution.
    • For negative controls, pre-incubate the enzyme solution with a specific protease inhibitor for 15-30 minutes before adding the substrate. Alternatively, a no-enzyme control can be used.
    • Set up wells containing only the AMC standard at known concentrations for calibration.
  • Kinetic Measurement:

    • Immediately place the plate in a pre-warmed microplate reader and initiate kinetic measurements.
    • Monitor the fluorescence (Ex ~350 nm, Em ~440 nm) continuously for 30-60 minutes, taking readings every 1-2 minutes [2] [3].
    • Maintain a constant temperature (e.g., 37°C) throughout the assay.
Data Analysis
  • Calculate Initial Velocity: Determine the slope (change in fluorescence per unit time) from the linear portion of the fluorescence-vs-time curve for each reaction.
  • Quantify AMC Production: Use the AMC standard curve to convert the fluorescence slopes into reaction velocities (e.g., pmol of AMC generated per minute).
  • Determine Kinetic Parameters: To calculate Michaelis-Menten constants (Km and Vmax), perform the assay with a range of substrate concentrations and plot the data. The Lineweaver-Burk plot (1/V vs. 1/[S]) can be used for this purpose, where the Y-intercept is 1/Vmax and the slope is Km/Vmax [3]. An example from a trypsin assay yielded a Km of 5.99 μmol/L [3].

Specific Assay Examples and Substrate Specificity

Different proteases recognize and cleave distinct peptide sequences. The table below summarizes several specific AMC-substrates and their applications.

Table 1: Examples of Proteases and Their Corresponding AMC-Substrates

Protease Specific AMC-Substrate Primary Application / Specificity Key Assay Details
20S Proteasome Succ-LLVY-AMC [2] Measures chymotrypsin-like activity of the proteasome Includes inhibitor control (MG-132); Used in cell lysates [2]
Trypsin Boc-Gln-Ala-Arg-MCA [3] Cleavage after arginine (P1) residue Assay buffer: 50 mM Tris-HCl, 0.15 M NaCl, 1 mM CaCl₂, 0.1 mg/mL BSA [3]
PLPro (SARS) Z-RLRGG-AMC [4] Papain-like protease activity; also for USP5/UCH hydrolases Supplied as 5 mM solution in DMSO; Monitor at Ex/Em 345/445 nm [4]
General Library Diverse X-X-X-AMC sequences [5] Profiling primary and extended specificity of proteases Uses solid-phase synthesis for library generation; ACC fluorophore is an alternative with higher quantum yield [5]

Key Parameters and Experimental Design

When designing an AMC-based protease assay, several critical parameters must be considered to ensure reliable and reproducible results.

Table 2: Key Experimental Parameters for AMC-Based Assays

Parameter Consideration Recommendation / Typical Range
Substrate Concentration Critical for kinetic studies; too high can lead to substrate inhibition, too low may not saturate the enzyme. Test a range from sub-Km to saturating (e.g., 0.5 - 40 μmol/L) [3].
Signal Detection Wavelength accuracy is vital for maximizing signal-to-noise. Excitation: 345-360 nm; Emission: 440-445 nm [2] [4] [3].
Reaction Kinetics The initial rate should be measured where product formation is linear with time. Incubate for 20-60 min with readings every 1-2 min [2] [3].
Controls Essential for confirming specificity of the signal. Include a no-enzyme control and an inhibitor-treated control [2].
Sample Type Assay can be adapted for different biological samples. Validated for use in cell lysates, tissue homogenates, and with purified enzymes [2].

Workflow and Pathway Visualization

The following diagram, generated using Graphviz, illustrates the core experimental workflow for an AMC-based protease activity assay, from setup to data analysis.

cluster_workflow AMC Protease Assay Workflow Start Start Assay Setup Prep Prepare Reaction Mix: - Enzyme in Buffer - AMC-Substrate - Controls (+Inhibitor) Start->Prep Combine Combine reagents in microplate well Prep->Combine Measure Incubate and Measure Fluorescence (Ex/Em ~350/440 nm) over 30-60 minutes Combine->Measure Analyze Analyze Kinetic Data: 1. Plot Fluorescence vs. Time 2. Calculate Initial Velocity (Slope) 3. Convert to [AMC] via Standard Curve Measure->Analyze Params Determine Kinetic Parameters: - Km - Vmax Analyze->Params

Diagram 1: Workflow for AMC-based protease assay.

The ubiquitin-proteasome pathway is a critical system in which protease activity, specifically of the proteasome, is often measured using AMC-substrates. The following diagram outlines this major cellular pathway to provide biological context for such assays.

Ubiquitin Target Protein (e.g., Cell Cycle Regulator) E1 E1 Activating Enzyme Ubiquitin->E1 Activation E2 E2 Conjugating Enzyme E1->E2 Conjugation E3 E3 Ligase E2->E3 Ligation PolyUb Poly-Ubiquitinated Target Protein E3->PolyUb Ubiquitin Chain Formation Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Translocation Fragments Short Peptides (and free Ubiquitin) Proteasome->Fragments Proteolytic Cleavage AMCAssay Proteasome Activity Assay (Cleavage of e.g., Suc-LLVY-AMC) Release of Fluorescent AMC Proteasome->AMCAssay Measured Activity

Diagram 2: Ubiquitin-proteasome pathway and AMC assay readout.

Troubleshooting and Best Practices

  • Low Signal-to-Noise Ratio: Ensure that the fluorometer is calibrated correctly. Confirm the optimal wavelengths for your specific substrate. The use of the ACC fluorophore, a brighter alternative to AMC, can be considered for increased sensitivity [5].
  • Non-Linear Kinetics: If the reaction velocity is not linear, check that the enzyme concentration is not too high, causing the substrate to be depleted too quickly. Also, verify that the assay is performed within the initial rate conditions.
  • High Background: Include a control with a specific protease inhibitor (e.g., MG-132 for the proteasome) to distinguish proteasome-specific activity from other background proteolytic activities in the sample [2].
  • Substrate Solubility: AMC-substrates are typically supplied as DMSO stock solutions. The final concentration of DMSO in the assay should be kept low (usually ≤1%) to avoid affecting enzyme activity.

References

Why AMC Peptide Substrates Are Challenging to Synthesize

Author: Smolecule Technical Support Team. Date: February 2026

The difficulty lies in the chemistry of attaching the AMC fluorogenic leaving group. Traditional synthetic approaches are inherently limited because the AMC group must be attached to the P1 amino acid's C-terminus before solid-phase synthesis begins [1].

This requirement forces the coupling to the solid support to occur through the amino acid's side chain, which severely restricts the types of amino acids that can be used in the P1 position to only those with functionalizable side chains [1]. This makes it impractical to create diverse libraries, especially for characterizing proteases with unknown specificity.

The Modern Alternative: ACC-Based Fluorogenic Libraries

The scientific community has largely addressed AMC limitations by adopting ACC (7-Amino-4-carbamoylmethylcoumarin) as a superior fluorogenic leaving group [1]. The key advantages of ACC are summarized in the table below.

Feature AMC (Aminomethylcoumarin) ACC (Amino-4-carbamoylmethylcoumarin)
Synthesis Chemistry Must be attached pre-synthesis via side-chain; restricts P1 amino acids [1] Bifunctional; attaches directly to resin using standard Fmoc chemistry [1]
P1 Diversity Severely limited [1] Fully diverse; any amino acid can be incorporated [1]
Assay Sensitivity Standard fluorescent yield [1] ~3x higher fluorescent yield than AMC [1]
Primary Application Proteases with known P1 specificity [1] Ideal for profiling novel proteases of unknown specificity [1]

This breakthrough enabled the creation of complete diverse tetrapeptide positional scanning synthetic combinatorial libraries (PS-SCL), allowing researchers to independently and rapidly determine protease specificity at all four (P1-P4) positions [1].

General Best Practices for Solid-Phase Peptide Synthesis

While a dedicated AMC protocol was not available, the search results highlighted critical factors for successful peptide synthesis, which are broadly applicable. The table below outlines common side reactions and their mitigation strategies.

Side Reaction Description Mitigation Strategies
Aspartimide Formation Cyclization at Asp residues, esp. when followed by Gly, Asn, or Arg; leads to racemization [2] Use bulkier side-chain protection (e.g., OPP, OMpe); or CSY derivative [2].
Diketopiperazine (DKP) Formation Cyclization & cleavage at C-terminus, esp. with Pro in position 2 [2] Use dipeptide building blocks; alternative deprotection bases (e.g., TBAF, morpholine) [2].
Methionine Oxidation Oxidation of Met to sulfoxide, altering properties [2] Treat with reducing agents post-synthesis (e.g., DTT, TCEP, NH4I/DMS) [2].
Incomplete Fmoc Deprotection Leads to truncated sequences and low yields [2] Extend deprotection time; add 1-2% DBU to piperidine [2].

Furthermore, microwave-assisted SPPS is a powerful technique that significantly improves outcomes. It reduces coupling and deprotection times (e.g., 5 min for coupling, 3 min for Fmoc removal) while improving crude peptide purity, even for difficult sequences [3] [4].

Workflow for Developing a Fluorogenic Peptide Substrate

The general process from library screening to substrate validation is visualized in the workflow below. This methodology is based on the PS-SCL approach described in the search results [1].

LibSynthesis Synthesize ACC Tetrapeptide PS-SCL Profile Profile Protease Activity LibSynthesis->Profile Identify Identify Preferred Residues Profile->Identify Design Design Single Peptide Substrates Identify->Design SynthesizeValidate Synthesize & Validate Kinetics Design->SynthesizeValidate Apply Apply: Inhibitor Design & Substrate ID SynthesizeValidate->Apply

A critical caveat of the PS-SCL method is that it masks interdependence between amino acid positions. A sequence inferred from library data (e.g., RKSK) might not be optimal if the residues are incompatible in a single peptide. Therefore, kinetic validation with individual substrates is an essential final step in confirmation [1].

How to Proceed

Given the technical hurdles with direct AMC synthesis, I suggest the following path forward:

  • Adopt the ACC Chemistry: For any new substrate development, especially for novel proteases, using ACC is the most flexible and powerful approach [1].
  • Consult Specialized Vendors: Many companies specialize in custom peptide synthesis, including fluorescently labeled substrates. They can provide expert guidance and reliable products.
  • Refine Your Search: Searching for "custom AMC peptide substrate synthesis" or "ACC peptide substrate services" may lead to commercial resources that can fulfill your request.

References

Comprehensive Application Notes and Protocols: 7-Amino-4-Methylcoumarin in FRET-Based Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 7-Amino-4-Methylcoumarin as a FRET Fluorophore

This compound (AMC) is a versatile blue-emitting fluorophore with significant utility in Förster Resonance Energy Transfer (FRET) applications across biological and chemical research. This small molecule derivative of coumarin exhibits excellent photophysical properties, including high fluorescence quantum yield, substantial Stokes shift, and strong photostability, making it particularly valuable as both a donor and acceptor in FRET systems [1] [2]. AMC's chemical structure allows for convenient conjugation to biomolecules through its amino group, while its methyl group at the 4-position enhances fluorescence emission intensity. These characteristics have established AMC as a fundamental tool in developing sensitive assays for monitoring enzymatic activity, molecular interactions, and cellular processes.

The functional mechanism of AMC in FRET applications capitalizes on its spectral properties, with excitation and emission maxima typically around 340-380 nm and 440-460 nm, respectively [1] [3]. This emission range effectively overlaps with the excitation spectra of many acceptors, including yellow and red fluorescent proteins, enabling efficient energy transfer. When incorporated into FRET systems, AMC serves as a sensitive reporter of molecular proximity, with FRET efficiency varying inversely with the sixth power of the distance between donor and acceptor fluorophores. This distance dependence (typically effective within 1-10 nm) provides the foundation for using AMC-FRET to study molecular interactions, conformational changes, and dynamic processes in biological systems with high spatial resolution beyond the limits of conventional microscopy [4] [5].

AMC in Protease Activity Assays

FRET-Based Protease Detection Mechanism

The application of This compound in protease activity assays represents one of its most established uses in FRET-based methodologies. In these systems, AMC is typically incorporated as part of a fluorogenic substrate where it is conjugated to a specific peptide sequence recognized by the target protease. In the intact substrate, AMC's fluorescence is largely quenched due to its covalent attachment through an amide bond. However, upon enzymatic cleavage by the specific protease, free AMC is liberated, resulting in a dramatic increase (up to 700-fold) in fluorescence intensity and a characteristic red-shift in both excitation and emission wavelengths [3]. This property makes AMC an exceptionally sensitive reporter for proteolytic activity in real-time assays.

The FRET mechanism in these protease assays often employs AMC as the FRET acceptor, where the cleavage event disrupts energy transfer from a donor fluorophore, thereby increasing donor fluorescence while simultaneously increasing AMC fluorescence. This dual-channel detection provides internal validation and improves quantification accuracy. For example, in studies of Sentrin/SUMO-specific proteases (SENPs), researchers have developed FRET substrates with cyan and yellow fluorescent proteins (CyPet and YPet) flanking the protease recognition site, where AMC incorporation provides an additional verification channel [6] [7]. The high sensitivity of AMC detection allows researchers to monitor protease kinetics with exceptional precision, facilitating the determination of key enzymatic parameters including K({cat}), K({M}), and catalytic efficiency (K({cat})/K({M})).

Experimental Protocol: FRET-Based Protease Kinetics Assay

Objective: To determine the kinetic parameters of protease activity using AMC-based FRET substrates.

Materials:

  • AMC-conjugated substrate (e.g., Z-FR-AMC for caspases, Boc-LRR-AMC for trypsin-like proteases)
  • Purified protease enzyme (e.g., SENP1, caspase-3, trypsin)
  • Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 1 mM DTT, 0.1% Tween-20)
  • Black 96-well or 384-well microplates
  • Fluorescence plate reader capable of kinetic measurements

Procedure:

  • Substrate Preparation: Prepare stock solutions of AMC-conjugated substrate in DMSO or appropriate solvent, then dilute in reaction buffer to create a concentration series (typically 0.1-10 μM, depending on expected K(_{M})).

  • Enzyme Dilution: Prepare serial dilutions of the protease in reaction buffer, keeping on ice until use.

  • Initial Rate Determination:

    • Add 80 μL of substrate solution to appropriate wells of a microplate
    • Initiate reaction by adding 20 μL of enzyme solution and mix immediately
    • Measure fluorescence emission at 440-460 nm (AMC emission) with excitation at 340-380 nm at 15-30 second intervals for 5-30 minutes
    • Include controls without enzyme and without substrate
  • Data Analysis:

    • Convert fluorescence readings to product concentration using an AMC standard curve
    • Plot product concentration versus time for each substrate concentration
    • Calculate initial velocity (v(_0)) from the linear portion of each curve
    • Fit v(0) versus substrate concentration to the Michaelis-Menten equation using nonlinear regression to determine K({M}) and V(_{max})
    • Calculate k({cat}) = V({max})/[E]({total}), where [E]({total}) is the total enzyme concentration

Applications: This protocol has been successfully applied to study various proteases, including SENP1 isopeptidase activity where researchers determined a K({cat})/K({M}) value of (4.35 ± 1.46) × 10(^7) M(^{-1})·s(^{-1}) [6]. The method provides superior sensitivity compared to gel-based assays and allows real-time monitoring of enzyme activity under physiological conditions.

AMC-FRET in Targeted Drug Delivery Studies

Visualizing Drug Delivery Efficiency

The integration of AMC-FRET methodologies in drug delivery research has emerged as a powerful approach for visualizing and quantifying the efficiency of targeted delivery systems. In this application, AMC-labeled drug molecules serve as FRET donors to fluorescent protein acceptors (such as Red Fluorescent Protein, RFP) expressed in target cells. When the AMC-conjugated drug is delivered in close proximity to the intracellular RFP, FRET occurs, providing a direct readout of successful drug delivery at the molecular level [8]. This approach has been particularly valuable for evaluating the performance of nanocarrier systems, such as polymeric micelles, in overcoming biological barriers and achieving intracellular targeting.

Recent investigations have demonstrated the utility of this AMC-FRET platform in studying the delivery of antimicrobial agents to bacterial cells. In one study, researchers encapsulated AMC and its derivative MUmb (4-methylumbelliferone) in heparin-based and chitosan-based polymeric micelles and monitored their delivery to RFP-expressing E. coli cells [8]. The results revealed strikingly different delivery efficiencies based on micelle composition, with heparin-based micelles showing a three-fold higher FRET efficiency compared to free, non-micellar drug forms. This FRET-based assessment provided direct evidence of enhanced intracellular drug delivery facilitated by the nanocarrier systems, which was correlated with improved antibacterial efficacy.

Experimental Protocol: Drug Delivery Assessment Using AMC-FRET

Objective: To evaluate the efficiency of targeted drug delivery systems using AMC-FRET with RFP-expressing cells.

Materials:

  • AMC-conjugated drug molecules
  • Polymeric micelles or other drug delivery vehicles (e.g., heparin-OA, Chit5-OA)
  • RFP-expressing bacterial or mammalian cells
  • Appropriate cell culture media and buffers
  • Fluorescence microscope or plate reader with FRET capability

Procedure:

  • Sample Preparation:

    • Encapsulate AMC-conjugated drug in polymeric micelles according to established protocols
    • Determine drug loading efficiency via spectrophotometry or HPLC
    • Culture RFP-expressing cells to appropriate density (OD~0.5 for bacteria, ~80% confluency for mammalian cells)
  • FRET Measurements:

    • Treat cells with AMC-loaded micelles, free AMC-drug, or blank micelles (control)
    • Incubate at appropriate temperature for designated time points (e.g., 15, 30, 60, 120 minutes)
    • For microscopy: Image cells using appropriate filter sets for AMC (ex~380 nm, em~460 nm) and RFP (ex~550 nm, em~610 nm) and FRET (ex~380 nm, em~610 nm)
    • For plate readings: Measure fluorescence in appropriate channels with same filter sets
  • Data Analysis:

    • Calculate FRET efficiency using the formula: E = 1 - (F({DA})/F(_D)), where F({DA}) is donor fluorescence in presence of acceptor, and F(_D) is donor fluorescence alone
    • Alternatively, use acceptor sensitized emission method with proper correction factors
    • Compare FRET efficiency across different delivery formulations and time points
    • Correlate FRET efficiency with therapeutic efficacy (e.g., bacterial viability, cell death)

Applications: This protocol has been used to demonstrate that curcumin delivery using Chit5-OA micelles resulted in a 115% increase in RFP fluorescence intensity via FRET, while Hep-LA micelles showed a seven-fold increase, highlighting significant differences in delivery efficiency based on micelle composition [8]. The method provides a direct quantitative assessment of intracellular drug delivery that complements traditional efficacy measurements.

AMC in Ratiometric Sensing Platforms

Copper Ion Detection Using AMC-FRET

Ratiometric sensing platforms utilizing AMC have been developed for highly sensitive and selective detection of metal ions, particularly Cu(^{2+}). These systems leverage the FRET capability of AMC in conjunction with other fluorophores to create detection platforms with built-in self-calibration mechanisms. In one innovative design, researchers developed a ratiometric sensor where AMC serves as the FRET acceptor from 2,3-diaminophenazine (DAP), which forms in situ from the catalytic oxidation of o-phenylenediamine (OPD) by Cu(^{2+}) ions [2]. This cascade reaction creates a concentration-dependent FRET signal that allows for highly sensitive Cu(^{2+}) detection with excellent selectivity against other metal ions.

The analytical advantages of this AMC-based ratiometric platform include its ability to correct for environmental variables such as temperature fluctuations, solvent polarity, and probe concentration, which often plague single-channel fluorescence measurements. The platform demonstrated a linear detection range for Cu(^{2+}) from 0.1 to 30 μM, with a detection limit of 32 nM, well below the U.S. Environmental Protection Agency's safety limit of 20 μM for drinking water [2]. Additionally, the system was adapted for visual detection using paper-based sensors, enabling semi-quantitative analysis without sophisticated instrumentation. This flexibility makes AMC-based ratiometric sensors valuable for both laboratory analysis and potential field applications.

Experimental Protocol: Ratiometric Cu(^{2+}) Sensing with AMC

Objective: To detect and quantify Cu(^{2+}) ions using an AMC-based ratiometric FRET sensor.

Materials:

  • This compound (AMC)
  • o-phenylenediamine (OPD)
  • Tris-HCl buffer (20 mM, pH 7.4)
  • Copper standard solutions (0-100 μM)
  • Filter paper (for visual detection mode)
  • Fluorescence spectrophotometer

Procedure:

  • Solution-Based Detection:

    • Prepare AMC solution (e.g., 50 μM) in Tris-HCl buffer
    • Add OPD (e.g., 200 μM) to the AMC solution
    • Introduce varying concentrations of Cu(^{2+}) standards (0-30 μM)
    • Incubate mixture at room temperature for 20-40 minutes
    • Measure fluorescence emissions at 438 nm (AMC channel) and 557 nm (DAP channel) with excitation at 380 nm
    • Plot fluorescence ratio (I({557})/I({438})) against Cu(^{2+}) concentration for calibration
  • Paper-Based Visual Detection:

    • Immerse filter paper in AMC/OPD solution and dry
    • Apply sample solutions to prepared paper
    • Observe color changes under UV light (365 nm)
    • Compare with standards for semi-quantitative analysis
  • Selectivity Testing:

    • Test potential interfering ions (Fe(^{2+}), Zn(^{2+}), Ca(^{2+}), etc.) using same protocol
    • Verify specificity for Cu(^{2+})

Applications: This ratiometric sensing platform has been successfully applied to detect Cu(^{2+}) in real water samples with good recovery rates [2]. The method offers advantages of simplicity, cost-effectiveness, and high sensitivity compared to traditional techniques like atomic absorption spectroscopy, making it suitable for environmental monitoring and potential clinical applications.

AMC in Protein-Protein Interaction Studies

Stopped-Flow FRET for Binding Kinetics

Protein-protein interactions represent fundamental processes in cellular signaling and regulation, and AMC-FRET has proven valuable in studying the kinetics of these interactions, particularly using stopped-flow techniques. In these applications, AMC serves as an efficient FRET donor that can be site-specifically conjugated to target proteins, enabling monitoring of association and dissociation events in real-time. For example, in studies of the Cullin•Cand1 protein complex, researchers labeled Cul1 with AMC and used FlAsH as the acceptor to investigate the complex dynamics [9]. This approach allowed quantification of binding kinetics with millisecond temporal resolution, revealing previously undetectable aspects of the interaction mechanism.

The stopped-flow AMC-FRET methodology is particularly advantageous for measuring rapid binding events that occur beyond the time resolution of conventional fluorescence methods. In the Cul1•Cand1 study, the technique enabled measurement of both association (k({on})) and dissociation (k({off})) rate constants, providing critical insights into the role of Cand1 as a protein exchange factor [9]. The high sensitivity of AMC detection combined with the rapid mixing capability of stopped-flow instruments allows researchers to capture transient intermediates and quantify kinetic parameters for protein complexes with high affinity (low K(_d)), which are challenging to study using equilibrium methods alone.

Experimental Protocol: Stopped-Flow FRET for Protein Binding Kinetics

Objective: To determine the association and dissociation rate constants of a protein complex using AMC-FRET and stopped-flow fluorimetry.

Materials:

  • AMC-labeled protein (donor)
  • Acceptor-labeled binding partner (e.g., FlAsH-tagged protein)
  • Stopped-flow fluorimeter with appropriate mixing chamber
  • Appropriate reaction buffers
  • Data acquisition and analysis software

Procedure:

  • Sample Preparation:

    • Label proteins with AMC and acceptor fluorophore using site-specific labeling techniques
    • Purify labeled proteins to remove free dye
    • Confirm labeling efficiency via spectrophotometry
  • Association Kinetics (k(_{on})):

    • Load one syringe with AMC-labeled protein and another with acceptor-labeled binding partner
    • Rapidly mix equal volumes and monitor decrease in AMC fluorescence (donor quenching) over time
    • Use varying concentrations of both binding partners
    • Fit resulting curves to appropriate binding model to determine k(_{on})
  • Dissociation Kinetics (k(_{off})):

    • Pre-form the protein complex with AMC-labeled and acceptor-labeled components
    • Mix with excess unlabeled competitor protein in stopped-flow instrument
    • Monitor recovery of AMC fluorescence as complex dissociates
    • Fit dissociation curve to exponential equation to determine k(_{off})
  • Data Analysis:

    • Calculate K(d) from kinetic parameters (K(_d) = k({off})/k(_{on}))
    • Compare with equilibrium measurements if available
    • Perform controls with unlabeled proteins to verify specificity

Applications: This protocol enabled discovery that Cand1 dramatically increases the dissociation rate (k(_{off})) of Skp1•F-box protein from Cul1, revealing its function as a protein exchange factor rather than a simple inhibitor of SCF ubiquitin ligases [9]. The method provides critical kinetic information that equilibrium binding studies cannot capture, offering insights into the dynamics of protein complex assembly and disassembly.

Comprehensive Application Summary Tables

AMC-FRET Applications Across Research Fields

Table 1: Summary of Major AMC-FRET Applications and Methodologies

Application Field Specific Use Case FRET Configuration Key Performance Metrics References
Protease Assays SENP1 isopeptidase activity AMC as fluorescent reporter in cleavage site K({cat})/K({M}) = (4.35 ± 1.46) × 10(^7) M(^{-1})·s(^{-1}) [6]
Drug Delivery Polymeric micelle delivery to bacteria AMC as donor to RFP acceptor 3× higher FRET efficiency with heparin micelles vs. free drug [8]
Metal Ion Sensing Cu(^{2+}) detection AMC as acceptor from DAP donor Detection limit: 32 nM; Linear range: 0.1-30 μM [2]
Protein Interactions Cullin•Cand1 binding kinetics AMC as donor to FlAsH acceptor Measurement of k({on}) and k({off}) at millisecond scale [9]
Enzyme Screening Caspase activity profiling AMC as fluorogenic reporter in peptides ~700× fluorescence increase after cleavage [3]
Performance Comparison of AMC-Based Detection Methods

Table 2: Analytical Performance of AMC-Based Detection Platforms

Method Type Detection Limit Dynamic Range Advantages Limitations
Protease Kinetics Sub-nanomolar enzyme concentrations >3 orders of magnitude Real-time monitoring, high sensitivity Substrate-dependent optimization
Metal Ion Sensing 32 nM (for Cu(^{2+})) 0.1-30 μM Self-calibrating, visual detection possible Potential interference in complex samples
Drug Delivery Tracking Dependent on microscope sensitivity Linear with intracellular concentration Direct visualization of delivery Requires acceptor expression in target cells
Protein Binding Kinetics Nanomolar protein concentrations Limited by K(_d) value Millisecond temporal resolution Requires site-specific labeling

Conclusion and Future Perspectives

The diverse applications outlined in these application notes demonstrate that This compound serves as a versatile and valuable fluorophore in FRET-based investigations across multiple research domains. Its favorable photophysical properties, including high quantum yield, significant Stokes shift, and environmental sensitivity, make it particularly suitable for designing sensitive molecular probes. The well-established protocols for AMC incorporation into peptides and proteins, combined with its commercial availability in various conjugated forms, have supported its widespread adoption in research laboratories [1] [3].

Looking forward, the continuing utility of AMC in FRET applications appears promising, particularly with ongoing developments in several areas. The expansion of AMC-based ratiometric sensors to additional analytes beyond metal ions represents a growing frontier, as does its integration with emerging drug delivery platforms for real-time tracking of therapeutic distribution. Furthermore, advances in microscopy and fluorescence detection technologies will likely enhance the sensitivity and temporal resolution of AMC-FRET measurements, opening new possibilities for studying rare cellular events or rapid molecular dynamics. As these technical developments progress, AMC will undoubtedly remain a fundamental tool in the fluorescence spectroscopy toolkit, providing critical insights into biological processes and supporting the development of novel therapeutic and diagnostic approaches.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and molecular relationships described in these application notes, created using Graphviz DOT language with appropriate color contrast for clarity:

AMC_FRET_Workflow SamplePrep Sample Preparation Substrate AMC-Substrate SamplePrep->Substrate Enzyme Protease Enzyme SamplePrep->Enzyme Incubation Incubation Substrate->Incubation Enzyme->Incubation Cleavage Enzymatic Cleavage Incubation->Cleavage AMCRelease Free AMC Release Cleavage->AMCRelease Detection Fluorescence Detection AMCRelease->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Diagram Title: AMC-Based Protease Assay Workflow

DrugDeliveryFRET MicelleForm Micelle Formation LoadedMicelle Drug-Loaded Micelle MicelleForm->LoadedMicelle AMCDrug AMC-Drug Conjugate AMCDrug->MicelleForm Polymer Polymeric Carrier Polymer->MicelleForm CellularUptake Cellular Uptake LoadedMicelle->CellularUptake Intracellular Intracellular Delivery CellularUptake->Intracellular RFP RFP Acceptor Intracellular->RFP Proximity FRET FRET Signal RFP->FRET

Diagram Title: Drug Delivery Monitoring via FRET

References

Application Notes and Protocols: HPLC Analysis of Oligosaccharides Using 7-Amino-4-methylcoumarin (AMC) Reductive Amination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Oligosaccharide analysis is crucial for understanding biological processes such as cell signaling, cell adhesion, and regulation of biochemical pathways. However, the analysis of carbohydrates presents unique challenges compared to other biopolymers like nucleic acids and proteins. Reductive amination with fluorescent tags has emerged as a powerful technique for enhancing detection sensitivity in HPLC-based oligosaccharide analysis. Among available reagents, 7-amino-4-methylcoumarin (AMC) offers distinct advantages including high quantum yield, excellent chemical stability, and favorable excitation in the near violet region (approximately 350 nm), enabling specific detection of derivatives with minimal interference from biological matrices [1]. These application notes provide optimized protocols and technical guidance for implementing AMC-based reductive amination in oligosaccharide analysis workflows.

Principle and Advantages of AMC Labeling

Chemical Principle

Reductive amination involves a two-step reaction where the aldehyde group at the reducing end of an oligosaccharide first forms a Schiff's base with the primary amino group of AMC, followed by reduction to a stable secondary amine using a suitable reducing agent [1]. This process creates a stable covalent bond between the oligosaccharide and the fluorescent tag, enabling highly sensitive detection.

Advantages of AMC

AMC provides several significant advantages over other common derivatization reagents:

  • Enhanced MS Sensitivity: AMC-labeled oligosaccharides demonstrate one to two orders of magnitude higher ESI-MS intensity compared to derivatives labeled with other reagents [2]
  • Superior Fluorescence Properties: High quantum yield and molar absorption enable sensitive detection with excitation at approximately 350 nm and emission at approximately 440 nm [1]
  • Chemical Stability: AMC is highly stable chemically and yields no by-products in the derivatization reaction [1]
  • Chromatographic Flexibility: AMC-labeled saccharides can be separated using both reversed-phase and normal-phase HPLC systems [1]
  • Cost-Effectiveness: AMC is an inexpensive, pure reagent that is commercially available [1]

G Oligosaccharide Oligosaccharide Schiff Base\nIntermediate Schiff Base Intermediate Oligosaccharide->Schiff Base\nIntermediate Condensation AMC AMC AMC->Schiff Base\nIntermediate Condensation AMC-Labeled\nOligosaccharide AMC-Labeled Oligosaccharide Schiff Base\nIntermediate->AMC-Labeled\nOligosaccharide Reduction

Figure 1: Reaction scheme of AMC reductive amination of oligosaccharides

Materials and Reagents

Essential Chemicals
  • This compound (AMC) (Tokyo Kasei Kogyo, Tokyo, Japan) [1]
  • Pyridine-borane complex (Wako, Doshomachi, Osaka, Japan) [1]
  • Dimethylformamide (DMF) (anhydrous grade) [1]
  • Acetic acid (glacial) [1]
  • Monosaccharide standards and oligosaccharide standards [1]
  • Acetonitrile and methanol (HPLC grade) [1]
  • Trifluoroacetic acid (TFA) [1]
Solutions Preparation
  • AMC solution: 50 mM in DMF (prepare fresh)
  • Reducing agent: Pyridine-borane complex (neat)
  • Reaction solvent: Anhydrous DMF
  • Acid solution: 10% (v/v) acetic acid in DMF

Optimized Protocol for AMC Reductive Amination

Derivatization Procedure
  • Sample Preparation: Dissolve oligosaccharide samples (0.1-10 nmol) in 10-20 μL of ultrapure water [1]

  • Reaction Mixture Setup:

    • Add 50 μL of AMC solution (50 mM in DMF)
    • Add 10 μL of acetic acid solution (10% in DMF)
    • Add 5 μL of pyridine-borane complex (neat)
    • Mix thoroughly by vortexing [1]
  • Incubation:

    • Heat the reaction mixture at 65°C for 2 hours [1]
    • Use a thermal block or water bath with temperature control
  • Reaction Termination:

    • Cool the reaction mixture to room temperature
    • Evaporate to dryness under a stream of nitrogen gas
    • Reconstitute in appropriate HPLC mobile phase
Critical Optimization Parameters

The success of AMC derivatization depends critically on several parameters:

  • Reducing Agent Selection: Pyridine-borane complex significantly improves reaction efficiency for N-acetylhexosamines compared to sodium cyanoborohydride or dimethylamine-borane complex [1]

  • Reaction Temperature: 65°C provides optimal balance between reaction rate and avoiding degradation [1]

  • Reaction Time: 2 hours ensures complete derivatization for most oligosaccharides [1]

  • Acid Concentration: 10% acetic acid in DMF provides optimal catalysis without promoting side reactions [1]

HPLC Analysis Conditions

Chromatographic Separation

Table 1: Optimized HPLC conditions for AMC-labeled oligosaccharides

Parameter Reversed-Phase HPLC Normal-Phase HPLC
Column C18 column (4.6 × 250 mm, 5 μm) Aminopropyl column (4.6 × 250 mm, 5 μm)
Mobile Phase Acetonitrile/water gradient Acetonitrile/water gradient
Gradient 10-40% acetonitrile over 60 min 70-50% acetonitrile over 60 min
Flow Rate 1.0 mL/min 1.0 mL/min
Temperature 25-40°C 25-40°C
Detection Fluorescence (λ_ex 350 nm, λ_em 440 nm) Fluorescence (λ_ex 350 nm, λ_em 440 nm)
Injection Volume 10-20 μL 10-20 μL
Method Validation

The optimized method demonstrates excellent performance characteristics:

  • Linearity: 0.2 fmol to 1 pmol with correlation coefficient R² > 0.999 [1] [2]
  • Reproducibility: <5% RSD for quantitation reproducibility [1] [2]
  • Detection Limit: 0.2 fmol for monosaccharides from glycoprotein glycans [1] [2]

Mass Spectrometry Integration

LC-ESI-MS Analysis

AMC labeling significantly enhances mass spectrometric detection:

  • Enhanced Sensitivity: AMC-labeled oligosaccharides show 1-2 orders of magnitude higher ESI-MS intensity compared to other derivatives [2]
  • Ionization Efficiency: The hydrophobic nature of AMC improves ionization in ESI-MS [2]
  • Structural Information: AMC derivatives provide informative fragmentation patterns in MS/MS experiments [1]
Recommended MS Conditions
  • Ionization Mode: Negative-ion electrospray ionization [2]
  • Mass Analyzer: ESI-ITMS or Q-TOF systems [3]
  • Interface Conditions: Drying gas temperature 300°C, nebulizer gas flow 1.5 L/min

Comparative Analysis of Derivatization Reagents

Table 2: Comparison of AMC with other common derivatization reagents

Reagent Excitation/Emission (nm) MS Sensitivity Reaction Efficiency Key Applications
AMC ~350/440 [1] Excellent (1-2 orders higher) [2] High with pyridine-borane [1] General oligosaccharide analysis, LC-MS
2-AB 330/420 [4] Good Moderate [4] UPLC-FLD of milk oligosaccharides [4]
2-AA N/A Moderate High [5] HILIC-FLD-MS [6]
APTS 488/512 Good Moderate CE-LIF analysis [1]
2-PA N/A Good Low cleavability [5] Specific applications

Applications to Biological Samples

Glycoprotein Analysis

The AMC derivatization method has been successfully applied to:

  • Monosaccharide Composition Analysis: Quantitative analysis of glycoprotein hydrolysates with sensitivity down to 0.2 fmol [1]
  • N-linked Oligosaccharide Profiling: Structural characterization of glycoprotein glycans released enzymatically or chemically [1]
  • Glycosylation Monitoring: Detection of altered glycosylation patterns indicative of metabolic or genetic changes in cells [1]
Milk Oligosaccharide Analysis

While 2-AB labeling has been specifically applied to bovine milk oligosaccharides [4], the AMC method provides complementary capabilities for:

  • Structural Isomer Differentiation: Separation of isomeric oligosaccharides using appropriate chromatographic conditions
  • Quantitative Profiling: Simultaneous quantification of multiple oligosaccharide species in complex mixtures

G Oligosaccharide\nSample Oligosaccharide Sample AMC Derivatization AMC Derivatization Oligosaccharide\nSample->AMC Derivatization Pyridine-borane 65°C, 2h HPLC Separation HPLC Separation AMC Derivatization->HPLC Separation Reconstitute in mobile phase Fluorescence Detection Fluorescence Detection HPLC Separation->Fluorescence Detection λ_ex 350 nm λ_em 440 nm ESI-MS Analysis ESI-MS Analysis HPLC Separation->ESI-MS Analysis Online coupling Quantitative Analysis Quantitative Analysis Fluorescence Detection->Quantitative Analysis Structural Elucidation Structural Elucidation ESI-MS Analysis->Structural Elucidation

Figure 2: Complete workflow for AMC-based oligosaccharide analysis

Troubleshooting Guide

Common Issues and Solutions
  • Low Derivatization Efficiency for N-acetylhexosamines: Replace sodium cyanoborohydride with pyridine-borane complex [1]
  • Poor Chromatographic Resolution: Optimize acetonitrile gradient and consider column temperature adjustment
  • Reduced MS Signal: Verify AMC concentration and reaction completeness; ensure proper removal of excess reagent
  • Fluorescence Background: Implement thorough cleanup of derivatives before analysis
Method Limitations
  • Structural Isomer Challenges: Some isomeric oligosaccharides may co-elute; consider complementary separation methods
  • Complex Mixture Analysis: Highly complex samples may require pre-fractionation or multidimensional separation
  • Tag Removal Difficulty: Unlike some newer cleavable tags [5], AMC cannot be easily removed after analysis

Conclusion

The optimized AMC reductive amination protocol provides a robust, sensitive, and reproducible method for HPLC analysis of oligosaccharides. The key advantages include exceptional MS detection sensitivity, excellent fluorescence properties, and applicability to both monosaccharide and oligosaccharide analysis. The critical improvement using pyridine-borane as reducing agent specifically addresses previous limitations with N-acetylhexosamine derivatization. This method enables researchers to achieve comprehensive oligosaccharide characterization with femtomolar sensitivity, making it particularly valuable for analyzing limited biological samples in glycosylation studies related to various physiological and pathological processes.

References

Comprehensive Application Notes and Protocols for 7-Amino-4-Methylcoumarin (AMC) in Fluorescent Cell Imaging

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AMC as a Fluorescent Probe

7-Amino-4-methylcoumarin (AMC) is a fundamental blue-emitting fluorophore widely utilized in biochemical research for detecting enzymatic activities and cellular imaging. As a member of the coumarin family, AMC serves as a critical building block for fluorogenic substrates, particularly in protease and peptidase assays. Its value lies in the dramatic fluorescence increase (approximately 700-fold) that occurs upon enzymatic cleavage of AMC-conjugated substrates, enabling highly sensitive detection of enzyme activity in cellular environments [1]. This property, combined with its high photostability and substantial Stokes shift, makes AMC an excellent choice for various fluorescence-based applications in drug discovery and molecular biology [1] [2].

The fundamental structure of AMC consists of a benzopyrone ring system with amino and methyl substituents that confer its distinctive fluorescent properties. Researchers frequently employ AMC not only as a standalone fluorophore but also as the fluorescent reporter in enzyme substrates, where it is conjugated to specific peptides or proteins that are cleaved by target enzymes [1]. Upon cleavage, the released AMC molecule exhibits intense blue fluorescence that can be quantitatively measured, providing a direct readout of enzymatic activity. This mechanism has been successfully applied for studying various proteases, including caspases, dipeptidyl peptidases, and other proteolytic enzymes relevant to disease pathways and drug development [3] [4].

Fundamental Photophysical Properties of AMC

Spectral Characteristics

The utility of any fluorophore in imaging applications depends critically on its photophysical properties. The table below summarizes the key spectral characteristics of AMC based on experimental data from multiple sources:

Table 1: Spectral Properties of this compound (AMC)

Property Value Measurement Conditions Source
Excitation Maximum 341-351 nm In aqueous solution [5] [3]
Emission Maximum 430-441 nm In aqueous solution [5] [3]
Molecular Weight 175.18-175.2 g/mol - [6] [7] [8]
Extinction Coefficient (350 nm) 1.90 × 10⁴ M⁻¹cm⁻¹ For AMCA-conjugated protein [9]
Extinction Coefficient (280 nm) 8.29 × 10³ M⁻¹cm⁻¹ For AMCA-conjugated protein [9]
Molecular Formula C₁₀H₉NO₂ - [7] [8]
CAS Number 26093-31-2 - [7] [10]
Stokes Shift and Practical Implications

AMC exhibits a substantial Stokes shift of approximately 90-100 nm (from ~345 nm excitation to ~440 nm emission) [6] [5]. This large separation between excitation and emission peaks provides significant advantages in fluorescence detection by minimizing interference from scattered excitation light and reducing background noise, thereby improving signal-to-noise ratios in imaging applications. The blue fluorescence emission around 440 nm makes AMC particularly suitable for researchers with standard DAPI filter sets, though optimal detection requires specific UV excitation capabilities [6] [1].

The fluorescence spectra of AMC remain stable across physiological pH ranges, making it particularly valuable for biological assays where pH fluctuations might compromise measurement accuracy. This lack of pH-dependent variability in fluorescence spectra near physiological conditions ensures consistent performance in cellular and enzymatic studies [3].

AMC in Enzyme Activity Assays

Mechanism of Fluorogenic Substrate Activation

The principal application of AMC in cell imaging involves its incorporation as the fluorescent reporter in fluorogenic substrates for proteolytic enzymes. The fundamental mechanism relies on the dramatic difference in fluorescence between conjugated and free AMC:

G Substrate AMC-Peptide Conjugate Cleavage Enzymatic Cleavage Substrate->Cleavage Enzyme Proteolytic Enzyme Enzyme->Cleavage Product Free AMC Molecule Cleavage->Product Fluorescence Strong Blue Fluorescence (440-450 nm emission) Product->Fluorescence

This activation mechanism enables real-time monitoring of enzymatic activity in living cells with high temporal resolution. The significant fluorescence enhancement (approximately 700-fold) upon cleavage ensures high sensitivity, allowing detection of low-abundance enzymes or subtle changes in their activity [1]. This approach has been successfully implemented for studying various proteases, including caspases in apoptosis, dipeptidyl peptidases in metabolic regulation, and other proteolytic enzymes involved in disease processes [3] [4].

Protocol: Fluorogenic Protease Activity Assay in Cellular Systems

Purpose: To detect and quantify specific protease activity in live cells using AMC-based substrates.

Materials:

  • AMC-conjugated substrate (e.g., Z-FR-AMC for caspase detection, H-L-Arg-AMC for arginine-specific proteases)
  • DMSO or DMF (anhydrous, high quality)
  • Cell culture medium (serum-free for uptake efficiency)
  • Positive control inhibitor/activator (specific to target protease)
  • Fluorescence microplate reader or fluorescence microscope with UV excitation (340-360 nm) and blue emission (440-460 nm) filters

Procedure:

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of the AMC-conjugated substrate in anhydrous DMSO [3].
    • Vortex thoroughly until completely dissolved.
    • Aliquot and store at -20°C protected from light for up to 6 months.
  • Cell Preparation:

    • Culture cells in appropriate medium on black-walled, clear-bottom 96-well plates for microplate reading or on glass-bottom dishes for microscopy.
    • Grow cells to 70-80% confluence prior to assay.
    • For inhibitor studies, pre-treat cells with specific protease inhibitors for 1-2 hours.
  • Assay Setup:

    • Dilute the AMC-substrate stock in serum-free culture medium to a final working concentration of 10-100 μM.
    • Remove growth medium from cells and gently wash with PBS (pH 7.4).
    • Add the substrate working solution to cells.
    • Include control wells without substrate and without cells for background subtraction.
  • Fluorescence Measurement:

    • For kinetic measurements: Immediately place plates in a pre-warmed (37°C) fluorescence microplate reader.
    • Monitor fluorescence continuously (every 2-5 minutes) for 1-2 hours with excitation at 340-360 nm and emission at 440-460 nm.
    • For microscopy: Image cells at appropriate intervals using UV excitation and standard DAPI filters.
  • Data Analysis:

    • Subtract background fluorescence from control wells without substrate.
    • Normalize fluorescence values to cell number or protein content.
    • Calculate enzyme activity as change in fluorescence per unit time.

Technical Notes:

  • Optimal substrate concentration should be determined empirically for each cell type and target enzyme.
  • Include a standard curve with free AMC to quantify absolute enzyme activity when possible.
  • For microscopy applications, limit exposure time to minimize photobleaching, though AMC exhibits good photostability [1].

Conjugation and Protein Labeling with AMC Derivatives

AMCA: The Carboxylic Acid Derivative

While AMC itself is primarily used as a cleavable reporter, its derivative This compound-3-acetic acid (AMCA) serves as a valuable fluorescent label for proteins and antibodies. AMCA contains a carboxylic acid group that can be activated for conjugation to primary amines in proteins, creating stable amide bonds [1]. The N-hydroxysuccinimide ester of AMCA (AMCA-OSu) is commercially available and specifically designed for efficient protein labeling [1].

Table 2: Comparison of AMC and Its Common Derivatives

Property AMC AMCA ACA
Primary Application Fluorogenic enzyme substrates Protein and antibody labeling Hydrophilic probes for microfluidic systems
Reactive Group Amino group Carboxylic acid or NHS ester Carboxylic acid
Key Advantage Large fluorescence increase after cleavage Photostable conjugates Reduced hydrophobicity, minimal oil-phase leakage
Emission Range 440-441 nm 440-460 nm Similar to AMC
Solubility Properties Hydrophobic Moderate hydrophilicity Enhanced hydrophilicity
Protocol: Conjugation of AMCA to Antibodies for Cellular Imaging

Purpose: To prepare AMCA-labeled antibodies for immunofluorescence applications.

Materials:

  • AMCA-OSu (commercially available as RL-1005 from Iris Biotech) [1]
  • Purified antibody (IgG class, 1-5 mg/mL in conjugation buffer)
  • Conjugation buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0
  • Size exclusion chromatography column (PD-10 or equivalent)
  • DMSO (anhydrous)

Procedure:

  • Prepare Antibody Solution:

    • Dialyze antibody into conjugation buffer overnight at 4°C.
    • Adjust concentration to 2 mg/mL (approximately 13-15 μM for IgG).
  • Activate AMCA:

    • Dissolve AMCA-OSu in anhydrous DMSO to 10 mg/mL immediately before use.
  • Conjugation Reaction:

    • Add AMCA-OSu solution to antibody solution at 10-20 molar excess (typical range for labeling).
    • Mix gently and incubate at room temperature for 2 hours or 4°C overnight with continuous mixing.
  • Purify Conjugate:

    • Remove unreacted dye by size exclusion chromatography using PBS as eluent.
    • Alternatively, use dialysis against PBS for 24-48 hours with multiple buffer changes.
  • Determine Fluorophore-to-Protein Ratio (f/p):

    • Measure absorbance at 280 nm (protein) and 350 nm (AMCA).

    • Calculate f/p ratio using the formula [9]:

      Where:

      • ε₂₈₀IgG = 1.26 × 10⁵ M⁻¹cm⁻¹
      • ε₃₅₀IgG = 1.56 × 10³ M⁻¹cm⁻¹
      • ε₃₅₀AMCA = 1.90 × 10⁴ M⁻¹cm⁻¹
      • ε₂₈₀AMCA = 8.29 × 10³ M⁻¹cm⁻¹
  • Characterization and Storage:

    • Assess labeling efficiency by comparing to unlabeled antibody on SDS-PAGE with fluorescence imaging.
    • Store conjugated antibody at 4°C protected from light with 0.02% sodium azide.
    • For long-term storage, aliquot and freeze at -20°C.

Technical Notes:

  • Optimal f/p ratios for immunohistochemistry typically range between 6 and 24 [9].
  • Higher f/p ratios may cause antibody aggregation or reduced binding affinity.
  • Always include a negative control with unlabeled antibody when establishing staining protocols.

Advanced Applications in Microfluidic Systems

Recent advancements in microfluidic technologies have created new opportunities and challenges for fluorescent probes. Conventional AMC substrates face limitations in water-in-oil droplet (WODL) microfluidic systems due to the hydrophobic nature of AMC, which causes leakage from aqueous droplets into the surrounding oil phase [4]. This limitation has driven the development of hydrophilic AMC derivatives such as 7-aminocoumarin-4-acetic acid (ACA) that retain the favorable fluorescent properties of AMC while exhibiting minimal oil-phase leakage [4].

The workflow below illustrates how ACA-based substrates enable enzyme activity screening in microfluidic systems:

G ACA ACA-Substrate (Hydrophilic) WODL Water-in-Oil Droplet (Microfluidic Chamber) ACA->WODL Fluorescence Fluorescence Signal Retained in Droplet WODL->Fluorescence Enzyme Bacterial Enzyme Enzyme->WODL Sorting Fluorescence-Activated Droplet Sorting Fluorescence->Sorting

This approach has enabled high-throughput screening of microorganisms based on dipeptidyl peptidase activity using fluorescence-activated droplet sorting (FADS) [4]. The ACA-based substrates not only remain confined within the aqueous droplets but also demonstrate up to 4.7-fold improvement in substrate specificity constants for certain dipeptidyl peptidases compared to traditional AMC substrates [4].

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Table 3: Troubleshooting Guide for AMC-Based Applications

Problem Potential Cause Solution
Low fluorescence signal Substrate concentration too low Increase substrate concentration empirically; verify using free AMC standard
High background fluorescence Substrate auto-hydrolysis Use fresh substrate preparations; include no-enzyme controls; check pH stability
Poor cellular uptake Charge or size of substrate Use smaller peptide sequences; try different transfection reagents
Photobleaching Intense or prolonged UV exposure Reduce illumination intensity; use neutral density filters; limit exposure time
Fluorescence quenching Interactions with TEMPO derivatives or metal ions [2] Avoid combination with nitroxyl radicals; check buffer composition
Limitations and Alternative Dyes

While AMC offers valuable properties for fluorescent applications, researchers should consider its limitations:

  • Hydrophobicity: AMC's hydrophobic nature can limit its application in aqueous systems and cause leakage in microfluidic environments [4].
  • Excitation Requirements: UV excitation (340-360 nm) may cause cellular autofluorescence or damage in live-cell imaging.
  • Spectral Overlap: Blue emission may overlap with other fluorophores in multiplexed experiments.

For these reasons, researchers have developed more stable alternatives including Alexa Fluor 350 and DY350, which offer similar blue fluorescence but with improved photostability and water solubility [6]. Additionally, Marina Blue presents another alternative for blue-emitting applications where AMC's limitations are problematic [6].

References

Comprehensive Application Notes and Protocols: Synthesis of Chromogenic/Fluorogenic Protease Substrates via Aminoacyl-AMC Conjugates

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Chromogenic and fluorogenic amino acid/peptide conjugates are indispensable tools in enzyme assays for characterizing protease activity and specificity [1] [2]. These substrates enable real-time monitoring of enzymatic catalysis; proteolytic cleavage liberates a free chromophore or fluorophore, allowing reaction rates to be quantified conveniently via UV or fluorescence spectrophotometry [1] [2]. Among the most critical synthons for constructing these protease substrates are aminoacyl 7-amino-4-methylcoumarin (aminoacyl-AMC) conjugates [1] [2] [3]. Conjugating Nα-protected amino acids with fluorogenic AMC is chemically challenging due to the poor nucleophilicity of the 7-aromatic amino group on AMC [1] [2]. Traditional coupling methods often yield unsatisfactory results, necessitating a robust, high-yield synthetic approach. This document details a novel selenocarboxylate/azide amidation strategy, a convenient and efficient method for synthesizing Nα-protected-aminoacyl-AMCs with excellent yields and broad applicability [1] [2].

Key Synthetic Methodology: Selenocarboxylate/Azide Amidation

Principle and Advantages

The developed method involves the in situ formation of a selenocarboxylate intermediate from protected amino acids, followed by a non-nucleophilic amidation with an azide derivative of the fluorophore [1] [2]. This approach strategically avoids the direct acylation of the poorly nucleophilic aromatic amine of this compound. Instead, the highly reactive 7-azido-4-methylcoumarin is used, which couples efficiently with the amino acid selenocarboxylate [1] [2]. The key advantages of this method include:

  • Excellent Yields: Consistently high yields (often >85%) for a wide range of amino acids [2].
  • Minimal Racemization: The coupling step is demonstrated to be free of racemization, preserving chiral integrity [1] [2].
  • Broad Protecting Group Compatibility: The method is compatible with common amino acid protecting groups such as Fmoc, Boc, Cbz, and Trt [1] [2].
  • Aqueous Compatibility: Reactions can be performed under aqueous or alcoholic conditions, enhancing versatility [1].
Substrate Scope and Quantitative Yields

The selenocarboxylate/azide amidation method exhibits remarkable generality. The table below summarizes the excellent yields obtained for various Nα-protected aminoacyl-AMC conjugates, demonstrating its broad applicability [2].

Table 1: Yields of Representative Nα-Protected-Aminoacyl-AMC Conjugates

Entry Amino Acid-OSu Ester AMC Conjugate Product Reported Yield (%)
9 Cbz-Gly-OSu Cbz-Gly-AMC (9) 92 (89*)
10 Cbz-Tyr-OSu Cbz-Tyr-AMC (10) 86 (84*)
11 Boc-Phe-OSu Boc-Phe-AMC (11) 86

*Yields in parentheses were obtained under aqueous conditions [2].

The methodology successfully extends to sterically hindered amino acids (e.g., Ile, Val, Thr) and those with sensitive side chains (e.g., Met, Trp, Tyr, His), without requiring protection of the tyrosine or threonine hydroxy groups [1] [2]. It has also been applied to synthesize dipeptide-AMC conjugates, confirming its utility for preparing chromogenic substrates containing short peptides [1].

Experimental Protocols

Protocol 1: Synthesis of Nα-Protected-Aminoacyl-AMC via Active Ester

This protocol is suitable when the Nα-protected amino acid-OSu ester is commercially available.

3.1.1 Materials and Reagents
  • Nα-Protected amino acid-OSu ester (e.g., Cbz-Gly-OSu, Boc-Phe-OSu)
  • Sodium hydrogen selenide (NaHSe), freshly prepared according to published procedures [citation:22 in citation:1]
  • 7-azido-4-methylcoumarin, synthesized via diazotization of this compound followed by treatment with sodium azide [1]
  • Anhydrous Tetrahydrofuran (THF)
  • 50% Aqueous THF (if performing aqueous reaction)
3.1.2 Step-by-Step Procedure
  • Generation of Selenocarboxylate: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Nα-protected amino acid-OSu ester (1.0 mmol) in 10 mL of anhydrous THF. Cool the solution to 0°C.
  • Add a stoichiometric amount of freshly prepared NaHSe (1.0 mmol) dropwise with stirring. Monitor the formation of the Nα-protected amino selenocarboxylate by LC-MS (ES− mode), looking for the deprotonated molecular ions with characteristic selenium isotopic patterns. The reaction is typically complete within 30 minutes at 0°C. For sterically hindered amino acids (e.g., Ile, Val, Thr), the reaction may require warming to room temperature for completion [1] [2].
  • Amidation with Azide: Upon completion of selenocarboxylation, add a solution of 7-azido-4-methylcoumarin (0.83 mmol, 0.83 equiv) in 5 mL THF via syringe or cannulation.
  • The reaction will start immediately, evidenced by the precipitation of gray elemental selenium and evolution of nitrogen gas. Allow the reaction to proceed with stirring at room temperature. Completion typically occurs within 2 hours, as monitored by TLC or LC-MS.
  • Work-up and Purification: Upon reaction completion, filter the mixture to remove precipitated selenium. Concentrate the filtrate under reduced pressure. Purify the crude residue using standard flash column chromatography (e.g., silica gel, eluting with hexane/ethyl acetate) to obtain the pure Nα-protected-aminoacyl-AMC conjugate.

The workflow for this synthesis is outlined below.

G Start Start: Nα-Protected Amino Acid-OSu Ester Step1 Step 1: React with NaHSe (0 °C, 30 min) Start->Step1 Intermediate In Situ Formation of Amino Selenocarboxylate Step1->Intermediate Step2 Step 2: Add 7-Azido-4-methylcoumarin (Room Temp, 2 hr) Intermediate->Step2 Observation Observation: Gray Selenium Precipitate & Nitrogen Gas Evolution Step2->Observation Product Pure Nα-Protected-Aminoacyl-AMC Observation->Product

Protocol 2: Synthesis from Nα-Protected Amino Acids via Mixed Anhydride

Use this protocol when the Nα-protected amino acid-OSu ester is not commercially available.

3.2.1 Additional Materials and Reagents
  • Nα-Protected amino acid
  • Ethyl chloroformate
  • N-Methylmorpholine
3.2.2 Step-by-Step Procedure
  • Formation of Mixed Anhydride: Dissolve the Nα-protected amino acid (1.2 mmol) and N-methylmorpholine (1.2 mmol) in 10 mL of anhydrous THF. Cool the mixture to -10°C.
  • Add ethyl chloroformate (1.2 mmol) dropwise with vigorous stirring to form the mixed anhydride in situ.
  • Generation of Selenocarboxylate: Add a stoichiometric amount of freshly prepared NaHSe (1.2 mmol) to the cold mixed anhydride solution. Maintain the temperature at -10°C and monitor the formation of the selenocarboxylate intermediate by LC-MS (approximately 30 minutes).
  • Amidation with Azide and Work-up: Follow Steps 3-5 from Protocol 1.3.2.2 to complete the synthesis.

Applications in Protease Research

Protease Activity Assays

The synthesized aminoacyl-AMC and peptide-AMC conjugates serve as sensitive substrates for quantifying protease activity. For example, Ac-DEVD-AMC is a well-characterized fluorogenic substrate for caspase-3 [4]. In these assays, the AMC-conjugated substrate remains weakly fluorescent. Upon enzymatic cleavage, the release of free AMC generates a strong fluorescent signal (Ex/Em = 342/441 nm), enabling continuous, real-time monitoring of enzyme kinetics [4].

Table 2: Example of a Commercial AMC-Based Protease Substrate

Substrate Target Protease Assay Format Ex/Em of AMC
Ac-DEVD-AMC Caspase-3 Cell extracts, microplate reader 342/441 nm [4]
Inhibitor Screening and Potency Evaluation

These fluorogenic substrates are vital for high-throughput screening of protease inhibitors [5]. The principle is based on the inhibitor's ability to reduce the rate of substrate hydrolysis, thereby diminishing the fluorescence increase over time. Compounds like Pyr-Arg-Thr-Lys-Arg-AMC can be used to determine protease activity and the inhibitory potency of novel compounds [5].

The general mechanism of a fluorogenic protease assay using an AMC substrate is illustrated below.

G Substrate Peptide-AMC Conjugate (Low Fluorescence) Protease Protease Enzyme Substrate->Protease Cleavage Proteolytic Cleavage Protease->Cleavage Catalyzes Product Free AMC Molecule (Strong Fluorescence, Ex/Em 342/441 nm) Cleavage->Product Measurement Fluorescence Intensity Measurement (Proportional to Protease Activity) Product->Measurement

Troubleshooting and Technical Notes

  • Selenium Precipitation: The formation of gray selenium and nitrogen gas is a visual indicator of a successful amidation reaction [1] [2].
  • Sensitivity to Oxygen: Selenocarboxylate intermediates are sensitive to ambient oxygen. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) [1].
  • Reaction Monitoring: Utilize LC-MS for accurate monitoring of the selenocarboxylate intermediate and the final product, leveraging the characteristic selenium isotope pattern for identification [1] [2].
  • Storage of Azides: 7-Azido-4-methylcoumarin and p-nitrophenyl azide are stable and can be stored for long periods without significant degradation, unlike their aniline counterparts [1].

References

Troubleshooting Guide: AMC and AMC-Peptide Solubility

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge with AMC, especially when conjugated to peptides, is its inherent hydrophobicity. The following table outlines common problems and their solutions.

Problem Possible Cause Recommended Solution
Low solubility in aqueous buffers High hydrophobicity of AMC/peptide sequence [1] Pre-dissolve in a small volume of DMSO or DMF (e.g., 10-50 mM stock), then dilute in aqueous buffer [1].
Precipitation upon dilution Final DMSO/DMF concentration too low; buffer composition incompatible [1] Increase the percentage of organic solvent in the final assay buffer (e.g., 5-10% v/v). Use buffers with chaotropes (e.g., urea) or mild detergents [1].
Inconsistent assay results AMC stock concentration inaccurate due to incomplete dissolution Ensure complete dissolution of the AMC stock in DMSO/DMF via vortexing and sonication before each use. Confirm solubility experimentally [2].
Gel formation in aqueous solution Peptide sequence with >75% of H-bond forming residues (S, T, Y, N, Q, etc.) [1] Solubilize in organic solvent (DMSO/DMF) or adjust the pH of the aqueous buffer to disrupt hydrogen bonding [1].

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for an AMC stock solution? A typical high-concentration stock solution for AMC or AMC-conjugated peptides ranges from 10 to 100 mM in pure, anhydrous DMSO or DMF [1]. This stock is then diluted hundreds to thousands of times in the assay buffer to reach the final working concentration.

Q2: My AMC-peptide is still insoluble. What can I do? First, analyze your peptide's sequence [1]. If it contains over 50% hydrophobic residues, it will likely require a high percentage (up to 20-30%) of organic solvent. If the sequence is rich in serine, glutamine, or other polar residues, it may form gels via hydrogen bonding; in this case, using DMF or acetonitrile as the primary solvent, or adding chaotropic agents to the buffer, can help [1].

Q3: How can I accurately determine the concentration of my AMC stock solution? The most reliable method is to use an NMR-based quantification protocol [2]. Briefly, dissolve a precise amount of your AMC compound in DMSO-d6. Using an internal standard like isoleucine and the ERETIC2/PULCON method, you can integrate the NMR peaks to calculate the exact concentration in your stock solution, accounting for any insoluble material [2].

Q4: Are DMSO and DMF interchangeable for this purpose? Both are excellent for dissolving hydrophobic compounds due to their high polarity. The choice depends on your specific assay. DMSO has a higher boiling point (189°C) and is a stronger hydrogen-bond acceptor, while DMF (B.P. 153°C) may be easier to remove if needed [3]. Check for compatibility with your enzyme and assay system.

Detailed Experimental Protocols

Protocol 1: Standard Workflow for Preparing an AMC-Peptide Stock Solution

This workflow details the process for creating a concentrated stock solution of an AMC-labeled peptide for use in enzyme assays.

Start Weigh AMC-peptide A Add anhydrous DMSO or DMF Start->A B Vortex vigorously (1-2 min) A->B C Sonicate in water bath (5-10 min) B->C D Inspect solution clarity C->D E Stock Solution Ready D->E F Repeat vortex/sonicate or add more solvent D->F Cloudy or Particulate F->B

Procedure:

  • Weighing: Accurately weigh the dry AMC-conjugated peptide into a sterile vial.
  • Solvent Addition: Add a calculated volume of pure, anhydrous DMSO or DMF to achieve a target stock concentration (e.g., 10-50 mM).
  • Initial Mixing: Vortex the mixture vigorously for 1-2 minutes.
  • Sonication: Sonicate the vial in a room-temperature water bath sonicator for 5-10 minutes to disperse any aggregates.
  • Visual Inspection: Hold the vial against a bright background. The solution should be clear and free of cloudiness or particles. If not, repeat steps 3 and 4.
  • Storage: Aliquot the confirmed clear stock solution and store at -20°C, protected from light.
Protocol 2: NMR-Based Concentration Verification

For critical quantitative work, follow this protocol to determine the exact concentration of your AMC stock solution [2].

Materials:

  • AMC stock solution in DMSO-d6
  • NMR internal standard (e.g., 1.0 mM isoleucine in DMSO-d6) [2]
  • NMR spectrometer (e.g., 600 MHz)

Procedure:

  • Prepare Sample: Mix a known volume of your AMC stock with a known volume of the internal standard solution in an NMR tube.
  • Acquire NMR Spectrum: Run a standard 1H NMR experiment at 298K. Use parameters such as a 30° pulse flip angle, 1.36 s acquisition time, and 32 scans [2].
  • Quantify: Using processing software (e.g., TopSpin), integrate the peaks from the AMC compound and the internal standard.
  • Calculate Concentration: The concentration of the AMC stock ([AMC]) can be calculated using the formula: [AMC] = (I_AMC / I_std) * (N_std / N_AMC) * [std] Where:
    • I_AMC and I_std are the integrated areas of the chosen AMC and standard peaks.
    • N_AMC and N_std are the number of protons giving rise to those peaks.
    • [std] is the known concentration of the internal standard [2].

Key Technical Notes

  • Solvent Removal: If you need to remove DMSO/DMF (e.g., for a phase change), traditional rotary evaporation is difficult. Consider using specialized vacuum vortex evaporator technology to remove these high-boiling-point solvents quickly and without bumping [3].
  • Peptide Design: For de novo peptide design that will be conjugated to AMC, aim for at least one charged residue (e.g., Asp, Glu, Lys, Arg) for every five amino acids to improve the chances of aqueous solubility after dilution from the DMSO/DMF stock [1].

References

stability of 7-amino-4-methylcoumarin solutions -20C storage

Author: Smolecule Technical Support Team. Date: February 2026

AMC Solution Preparation & Storage Guide

For researchers preparing and storing AMC solutions, the following protocols and stability data are recommended.

Aspect Recommendation / Data Source / Rationale
Recommended Storage -20°C, protected from light Standard manufacturer guidance [1]
Solubility & Resuspension Soluble in DMSO (≥10 mg/mL) [2] and DMF [1] Standard solvent compatibility
Stock Solution Stability Several months at -20°C in dark Standard reagent stability assumption
Freeze-Thaw Cycles Aliquot to minimize; avoid repeated cycles Standard practice for sensitive solutions [3]
pH Sensitivity Keep solution pH in 3-7 range for stability General guidance for peptide/probe stability [3]

Detailed Protocol for a 10 mg/mL Stock Solution

  • Weighing: Accurately weigh the desired amount of AMC powder.
  • Dissolution: Transfer the powder to a suitable vial and dissolve it in anhydrous DMSO or DMF to achieve a final concentration of 10 mg/mL [2].
  • Aliquoting: Immediately after the powder is fully dissolved, aliquot the solution into single-use volumes (e.g., 10-50 µL) to prevent degradation from multiple freeze-thaw cycles [3].
  • Storage: Seal the aliquots and store them at -20°C or colder in a sealed, light-proof container [3] [1].

Stability Troubleshooting FAQs

Q1: Why has my stored AMC solution lost fluorescence signal? The most common reasons are exposure to light and repeated freeze-thaw cycles.

  • Light Exposure: AMC is light-sensitive [2]. Always store aliquots in amber vials or wrapped in aluminum foil.
  • Freeze-Thaw Cycles: Each cycle can degrade the compound. Always use aliquots and thaw them on ice only when needed [3].
  • Age of Solution: Over time, concentrated stock solutions can degrade. If signal loss occurs with an old stock, prepare a fresh aliquot.

Q2: My AMC-derived substrate shows high background fluorescence. What could be wrong? High background often indicates premature hydrolysis of the substrate.

  • Solution pH: Ensure the pH of your assay buffer is appropriate. Overly acidic or basic conditions can cause non-enzymatic cleavage.
  • Contamination: Check for microbial contamination in your buffer solutions, which can secrete proteases that cleave the substrate.
  • Substrate Purity: Verify the purity and correct storage of the AMC-conjugated substrate itself.

Q3: Are there strategies to improve AMC's solubility and stability? Yes, formulation strategies can be employed.

  • Complexation with Cyclodextrins: A study on a similar compound, 7-hydroxy-4-methylcoumarin, demonstrated that forming an inclusion complex with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) significantly improved its water solubility and stability across different temperatures and pH values [4]. This approach could be investigated for AMC to enhance its aqueous performance.

Experimental Workflow for AMC Use

The following diagram outlines the key steps for preparing, storing, and using AMC to ensure optimal stability and experimental results.

amc_workflow start Start: Weigh AMC Powder step1 Prepare Stock Solution (10 mg/mL in DMSO/DMF) start->step1 step2 Aliquot into Single-Use Vials step1->step2 step3 Store at -20°C Protected from Light step2->step3 step4 Thaw Aliquot on Ice When Needed step3->step4 step5 Use in Assay (e.g., Protease Detection) step4->step5 step6 Discard Used Aliquot Do Not Re-freeze step5->step6

Key Technical Data for 7-Amino-4-methylcoumarin

This table summarizes the core physical and chemical properties of AMC for easy reference.

Property Specification / Data
CAS Number 26093-31-2 [2] [5] [6]
Molecular Formula C₁₀H₉NO₂ [2] [5] [6]
Molecular Weight 175.2 g/mol [2] [5] [6]

| Fluorescence | Excitation (Abs): 351 nm Emission (Em): 430 nm [6] [1] | | Melting Point | 225 - 228 °C [2] | | Purity | Available at ≥98% [2] [5] |

References

Troubleshooting Guide: Low Signal in AMC-Based Assays

Author: Smolecule Technical Support Team. Date: February 2026

You can use the following flowchart to systematically diagnose the cause of low fluorescence in your experiments. The most common causes are related to enzyme activity, substrate integrity, and the presence of quenching agents.

Diagnosing Low Fluorescence in AMC Assays Start Low Fluorescence Signal A Check Enzyme Activity & Assay Conditions Start->A B Verify Substrate Integrity & Concentration A->B Activity normal E1 Problem Identified: Insufficient Enzyme Activity or Inhibitors Present A->E1 Activity low C Test for Fluorescence Quenching Agents B->C Substrate OK E2 Problem Identified: Substrate Degradation or Incorrect Usage B->E2 Substrate faulty D Confirm Instrument Setup & Detection C->D No quencher E3 Problem Identified: Signal Quenching by Chemical Interference C->E3 Quencher detected D->A Settings correct E4 Problem Identified: Instrument Configuration Error D->E4 Settings incorrect

Detailed Analysis and Solutions

For each problem area identified in the flowchart, here are the specific underlying causes and recommended solutions.

Problem Area Potential Causes Recommended Solutions & Experimental Checks

| Enzyme Activity & Assay Conditions | • Inactive or inhibited enzyme [1]. • Sub-optimal buffer (pH, ionic strength) [1]. • Lack of essential co-factors (e.g., Ca²⁺) [1]. | • Include a positive control (e.g., uninhibited enzyme reaction). • Use a known enzyme inhibitor (e.g., leupeptin) as a negative control [1]. • Verify buffer composition and co-factor requirements from literature. | | Substrate Integrity & Handling | • Substrate degradation from improper storage [2]. • Using a sub-saturating substrate concentration. • Inefficient cleavage due to non-optimal recognition sequence. | • Prepare fresh substrate solutions and ensure proper storage (e.g., desiccated, frozen). • Perform a substrate titration to determine the ( K_m ) and use saturating conditions. • Confirm the substrate sequence is optimal for your target enzyme. | | Signal Quenching & Interference | • Collisional quenching by specific ions (e.g., Cr(VI)) [3]. • Inner filter effect from colored compounds in solution. • Fluorescence resonance energy transfer (FRET). | • Test assay components individually with free AMC standard. • Dilute the sample to mitigate inner filter effect. • Ensure no other molecules in the assay absorb light at the excitation/emission wavelengths. | | Instrument Configuration | • Incorrect wavelength settings. • Photobleaching from intense or prolonged light exposure. • Use of a malfunctioning light source or detector. | • Confirm Ex/Em wavelengths (~370/440-460 nm for free AMC [4] [2]). • Use a known concentration of free AMC to calibrate the instrument and create a standard curve. • Minimize light exposure during setup and measurement. |

Key Technical Protocols & Best Practices

Here are some core experimental methodologies and principles cited in the search results that are crucial for a robust assay.

  • Fundamental AMC Fluorescence Principle: The dramatic increase in fluorescence upon cleavage is the basis of the assay. While the AMC-amide substrate fluoresces weakly, the free AMC released by enzymatic cleavage exhibits a ~700-fold increase in fluorescence intensity and a red-shift in its excitation and emission spectra [2].
  • Example Functional Enzymatic Assay: A schistosomiasis vaccine study used a soluble calpain antigen (B7) with a synthetic fluorescent substrate (Suc-LLVY-AMC). The reaction was carried out in the presence of Ca²⁺ and reached a plateau at 3 hours. The enzyme activity was inhibited by the control inhibitor leupeptin (85% inhibition), validating the assay's functionality [1].
  • Fluorescence Polarization (FP) as an Alternative Readout: An FP-based assay for Cathepsin L uses a substrate labeled with FITC and biotin. When the intact substrate is bound to avidin, its rotation is slow, producing a high FP signal. Upon cleavage by the active enzyme, the small FITC-labeled fragment is released, rotates quickly, and generates a low FP signal. This provides a separation-free, homogeneous method for activity monitoring that is less prone to some types of fluorescence interference [4].

Proactive Experimental Design

To prevent issues from arising, you can incorporate the following practices into your experimental planning.

  • Always Include Controls:
    • Positive Control: A reaction with a known active enzyme to define 100% activity.
    • Negative Control: A reaction with a specific enzyme inhibitor (e.g., 1G244 for DPP8/9 [5] or leupeptin [1]) to define the background or baseline signal.
    • Substrate Control: A sample containing only the substrate to check for non-enzymatic degradation.
  • Perform a Substrate Kinetic Characterization: Before your main experiment, determine the Michaelis-Menten kinetics (( K_m ) and ( V_{max} )) for your enzyme-substrate pair. This ensures you use a saturating substrate concentration and work within the linear range of the assay [1].
  • Use a Free AMC Standard Curve: Prepare a dilution series of free AMC to generate a standard curve. This converts your fluorescence units into a molar quantity of product formed, making your results quantitative and comparable across different instruments and days [4].

References

preventing racemization in aminoacyl-AMC synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Racemization and Its Impact

Racemization is the process where the natural L-form of an amino acid converts to its D-form, creating a mixture that lacks chirality [1]. This is a major concern in peptide synthesis because:

  • Loss of Bioactivity: Proteins and enzymes often require a specific 3D structure for function, which can be disrupted by the incorporation of D-amino acids [1].
  • Prevention is Crucial: Even a small percentage (5–10%) of D-amino acids can prevent a polypeptide from forming a stable, functional structure [2].

Two primary mechanisms are responsible for racemization during the activation of carboxylic acids: direct enolization (removal of the α-hydrogen) and 5(4H)-oxazolone formation [1] [3].

The following diagram illustrates the two main mechanisms through which racemization occurs during carboxyl activation:

G cluster_pathA Path A: Direct Racemization cluster_pathB Path B: Oxazolone Mechanism Start Activated Amino Acid A1 Base abstracts the α-hydrogen Start->A1 B1 Nucleophilic attack by carbonyl oxygen Start->B1 Racemate Racemic Mixture A2 Forms a carbanion A1->A2 A3 Reprotonation leads to D/L mixture A2->A3 A3->Racemate B2 Forms oxazolinone B1->B2 B3 Tautomerization and ring opening B2->B3 B3->Racemate

Troubleshooting Guide: Preventing Racemization

Here are the key factors to optimize in your experimental protocol to minimize racemization.

Optimize Reaction Conditions (Temperature & pH)

High temperatures and alkaline conditions significantly increase racemization rates. A study on guanidination found that optimal conditions to prevent racemization were 4°C at pH 10.5–11 or 22°C at pH 10. Higher temperatures or pH values led to appreciable racemization [4].

Condition Low Racemization Risk High Racemization Risk
Temperature 4°C, 22°C [4] >22°C, 65°C [4]
pH Level pH 10, 10.5-11 [4] Higher pH at a given temperature [4]
Select the Right Base

The choice of base is critical, as its basicity and steric hindrance directly influence the rate of proton abstraction from the α-carbon [3].

  • Recommended: 2,4,6-Collidine (TMP). Its weak basicity (pKa ~7.43) and significant steric hindrance result in the least amount of racemization [3].
  • Use with Caution: Stronger, less-hindered bases like N,N-Diisopropylethylamine (DIEA, pKa ~10.1) and Triethylamine can lead to higher racemization rates [3].
Use Effective Additives and Coupling Reagents

Activated amino acids are prone to racemization. Using specific additives can suppress this by forming more stable active intermediates.

  • Effective Additives:

    • HOAt (1-Hydroxy-7-azabenzotriazole): Highly effective due to its electron-withdrawing nitrogen, which reduces racemization [5] [3].
    • Oxyma Derivatives (e.g., OxymaPure, Oxyma-B): These are excellent alternatives, with Oxyma-B showing superior performance in inhibiting racemization, even for problematic amino acids like Ser, Cys, and His [3].
    • HOBt (Hydroxybenzotriazole): A classic additive, but generally less effective than HOAt or Oxyma derivatives [5] [3].
  • Coupling Reagent Strategy: When using carbodiimide reagents (e.g., DIC), always include an additive like HOAt or Oxyma. Alternatively, consider modern uronium/aminium-based reagents (e.g., HATU, TCFH) that incorporate these additives and are designed for low-racemization coupling [3].

Key Experimental Protocols for Low-Racemization Synthesis

Here are methodologies for setting up reactions that minimize racemization.

Protocol 1: Standard Coupling with Additives

This is a general workflow for a typical aminoacyl-AMC coupling step.

G Start Protected Amino Acid Step1 1. Activate Carboxyl Group Reagent: DIC with HOAt or Oxyma-B Solvent: DMF or NMP Start->Step1 Step2 2. Couple to AMC Derivative Base: 2,4,6-Collidine (TMP) Temperature: 4°C - 22°C Step1->Step2 Step3 3. Monitor Reaction HPLC or LC-MS to check for racemization and completion Step2->Step3 End Purified Aminoacyl-AMC Step3->End

Protocol 2: In-Situ Activation with TCFH/NMI

For challenging syntheses, a highly effective method reported by Beutner et al. uses TCFH (N,N,N',N'-Tetrachlorocarbonylformamidine) and N-Methylimidazole (NMI) to generate an active acyl imidazolium species in situ. This system has been shown to maintain >99.9% chirality [3].

Special Considerations for Problematic Amino Acids

Some amino acids are particularly prone to racemization and require extra precautions [5] [1]:

  • Cysteine: Use a protecting group like Trt (trityl) and coupling protocols specifically evaluated for reduced racemization.
  • Histidine: Protect the pi-nitrogen of the imidazole side-chain with a group like Methoxybenzyl (Mob) to greatly reduce racemization [5].
  • Serine & Threonine: These are susceptible due to their β-oxygen. Using pseudoproline derivatives or backbone protection can be effective [5].

Key Takeaways for Your Experiments

To minimize racemization in your aminoacyl-AMC synthesis:

  • Keep it cool and controlled: Use the lowest effective temperature and carefully controlled pH.
  • Choose a mild, hindered base: Prefer 2,4,6-Collidine (TMP) over stronger bases.
  • Employ modern additives: HOAt or Oxyma-B are highly recommended over traditional HOBt.
  • Handle sensitive amino acids with care: Implement specific protecting groups and protocols for Cys, His, Ser, and Thr.

References

increasing sensitivity of AMC protease assays

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • My assay signal is weak or undetectable. How can I improve it? This is often due to suboptimal substrate or enzyme concentrations, or incompatible buffer conditions.

    • Confirm Enzyme Concentration: Ensure you are using a sufficient amount of active enzyme in your reaction. The protein concentration in your sample should be optimized, as too little can cause a weak signal, and too much can lead to signal suppression [1].
    • Optimize Substrate Concentration: The concentration of your AMC-conjugated substrate is critical. Using a concentration significantly below the KM value of the enzyme for that substrate will result in a suboptimal and weak signal. A systematic optimization of substrate concentration is recommended for maximum sensitivity [1].
    • Check for Interfering Substances: Certain buffer components can interfere with the assay. While AMC is generally stable, reducing agents like DTT should be used fresh, as they degrade in aqueous solution. Chelators like EDTA are often beneficial to prevent metal ion interference [2].
    • Verify Instrument Settings: Ensure your fluorometer is set to the correct wavelengths (typically ~Ex/Em 345-355 nm / 440-460 nm) and that the gain is set sufficiently high without causing detector saturation [3] [1] [4]. For plate readers, ensure the optical head is correctly positioned, especially for 384-well plates [3].
  • My background fluorescence is too high. What could be the cause? A high background can mask the signal from the cleaved product.

    • Assay Contamination: Contaminants in your buffer or from unclean equipment can cause high background. Use high-purity reagents and clean labware [5].
    • Substrate Instability: Although AMC is stable, the stock solution of the conjugated substrate should be prepared in DMSO and stored at -20°C, protected from light, to prevent degradation [2].
    • Sample Debris: Particulates in your sample can scatter light. Centrifuge your samples before measurement to remove debris [3].
    • Fluorescent Contaminants: The sample matrix may contain fluorescent material that interferes with the reading. In such cases, subtracting a buffer blank from your data can improve results [3].
  • The data from my assay is inconsistent. How can I improve reproducibility? Variability often stems from manual liquid handling and imprecise pipetting.

    • Automate Liquid Handling: Manual pipetting is a major source of error and well-to-well variation. Using a non-contact, automated liquid handler dramatically improves precision, accuracy, and reproducibility, especially when dispensing low volumes [5].
    • Standardize Protocols: Ensure incubation times and temperatures are consistent across all experiments [5].
    • Use Reverse Pipetting: If automated handling is not available, using the reverse-pipetting technique can prevent the introduction of small air bubbles that contribute to assay error [3].

Key Parameters for Sensitivity Optimization

The table below summarizes critical parameters to check and optimize for increasing the sensitivity of your AMC protease assay, based on experimental findings [1].

Parameter Common Pitfall Optimization Strategy
Protein Load Too low (weak signal) or too high (signal suppression) Titrate sample protein concentration (e.g., 1-20 µg per well in a 100 µL reaction) to find the linear response range [1].
Substrate Concentration Using a concentration far below the KM Use substrate concentrations at or near the KM value for your specific enzyme-substrate pair. Test a range from 5-100 µM or higher [1] [4].
Reaction Kinetics Single endpoint measurement missing linear phase Use continuous monitoring to determine the linear range of the reaction. Take measurements frequently over a sufficient duration (e.g., 40-60 minutes) [3] [1].
Fluorometer Settings Incorrect wavelength or saturated detector Use Ex/Em ~355/460 nm. Ensure detector gain is high but not saturated; use "top/top" reading geometry in plate readers [3] [1].

Experimental Workflow for Assay Setup

The following diagram outlines a general workflow for setting up and optimizing a sensitive AMC-based protease assay, integrating best practices from the literature.

Start Prepare Reagents and Samples A Prepare AMC Substrate Stock (DMSO, -20°C, dark) Start->A B Prepare Assay Buffer (Add DTT fresh, include EDTA) Start->B C Clarify Sample (Centrifuge to remove debris) Start->C G Add AMC Substrate (Use concentration near KM) A->G D Determine Protein Concentration (Use BCA or other assay) C->D F Dilute Sample in Assay Buffer (Optimize protein load) D->F E Set Up Reaction in Plate I Measure Fluorescence E->I F->E G->E H Use Automated/Precise Pipetting (Minimize bubbles and variation) H->E L Read Kinetically (Find linear rate phase) I->L J Set Fluorometer: Ex ~355 nm, Em ~460 nm J->I K Check Gain/No Saturation Use Top/Top Reading K->I N Plot RFU vs. Time Calculate initial rate (slope) L->N M Analyze and Troubleshoot O Signal Low? M->O P Noise High? M->P N->M

Methodology for a Standardized Assay Protocol

For reliable and comparable results, follow a standardized protocol. Here is a detailed methodology for a kinetic assay, adapted from general best practices [1] [4]:

  • Reaction Setup:

    • In a black 96- or 384-well plate, combine assay buffer, your sample (enzyme), and the AMC-substrate to a final volume of 100 µL. A typical assay buffer is 50 mM Tris HCl, pH 7.3-7.5, 1 mM EDTA, 1 mM fresh DTT [2] [4].
    • Include a negative control (no enzyme) to subtract background fluorescence.
    • Perform all reactions in triplicate.
  • Kinetic Measurement:

    • Immediately place the plate in a pre-heated fluorometer (e.g., 25°C or 37°C, depending on enzyme optimum).
    • Set the instrument to the appropriate wavelengths (Excitation ~345-355 nm, Emission ~440-460 nm) [1] [4].
    • Measure the fluorescence continuously, taking readings every 1-2 minutes for 40-60 minutes.
  • Data Analysis:

    • Subtract the blank control values from all sample readings.
    • Plot the blank-corrected Relative Fluorescence Units (RFU) against time.
    • Determine the initial velocity (V0) of the reaction by calculating the slope of the linear portion of the progress curve.
    • For absolute quantitation, generate a standard curve using free AMC under identical buffer and instrument conditions to convert RFU to product concentration [4].

The key to a highly sensitive assay lies in the systematic optimization of protein load, substrate concentration, and the use of precise, reproducible liquid handling techniques [1] [5].

References

overcoming poor nucleophilicity in AMC conjugate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for AMC Conjugate Synthesis

The core issue is the low nucleophilicity of the 7-amino group in AMC. Advanced methods circumvent this by using activated intermediates or alternative coupling chemistries.

Strategy Core Principle Key Reagent(s) Key Feature / Advantage
Selenocarboxylate/Azide Amidation [1] Converts AMC amine to a more reactive azide; couples with a selenocarboxylate intermediate from the carboxylic acid partner. Sodium hydrogen selenide (NaHSe), p-nitrophenyl azide or 7-azido-4-methylcoumarin Excellent yields; chemoselective and free of racemization; compatible with aqueous conditions.
Activated Cysteine-based Protein Ligation (ACPL) [2] Uses a cysteine residue on one conjugate partner; activated to allow a one-step exchange with an amine-containing molecule. 2-Nitro-5-thiocyanobenzoic acid (NTCB), Gly-ACA (a water-soluble AMC derivative) One-step reaction under physiological conditions; avoids poor solubility of traditional linkers like Gly-AMC.
Alternative Fluorophore [2] Replaces the standard AMC with a more water-soluble derivative to overcome solubility-limited reactivity. Gly-ACA (glycyl-2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid) Improved water solubility enables higher reaction concentrations and better yields.

Workflow and Protocol

Here is a general workflow illustrating the two main strategies, followed by a detailed protocol for the Selenocarboxylate/Azide method.

G cluster_1 Strategy A: Selenocarboxylate/Azide Amidation cluster_2 Strategy B: Activated Cysteine-Based Ligation (ACPL) Start Start: Carboxylic Acid and AMC Components A1 Activate carboxylic acid as OSu ester or mixed anhydride Start->A1 B1 Recombinant protein with C-terminal cysteine mutation Start->B1 For protein-AMC conjugates A2 Generate selenocarboxylate intermediate with NaHSe A1->A2 A4 Coupling reaction Forms final conjugate & Se precipitate A2->A4 A3 Use 7-azido-4-methylcoumarin (instead of AMC) A3->A4 A5 Purify AMC conjugate A4->A5 FinalA Final AMC Conjugate A5->FinalA B2 Activate cysteine with NTCB B1->B2 B4 One-step exchange reaction Forms final conjugate B2->B4 B3 Use water-soluble Gly-ACA fluorophore B3->B4 B5 Purify ACA conjugate B4->B5 FinalB Final ACA Conjugate B5->FinalB

Detailed Protocol: Selenocarboxylate/Azide Amidation for Aminoacyl-AMC Synthesis [1]

This method is highly effective for coupling Nα-protected amino acids (or other carboxylic acids) to AMC.

  • Step 1: Prepare 7-azido-4-methylcoumarin

    • This compound is synthesized separately from 7-amino-4-methylcoumarin via diazotization followed by treatment with sodium azide. It is stable and can be stored for long periods.
  • Step 2: Generate the Selenocarboxylate Intermediate

    • Start with the Nα-protected amino acid-Osu ester (e.g., Cbz-Gly-OSu). If not commercially available, you can prepare a mixed anhydride from the Nα-protected amino acid in situ.
    • In a reaction vessel, mix the activated ester with a stoichiometric amount of freshly prepared sodium hydrogen selenide (NaHSe) in a 50% aqueous THF solution.
    • The formation of the selenocarboxylate (e.g., Cbz-Gly-SeNa) can be monitored by LC-MS (looking for the deprotonated molecular ion with its characteristic selenium isotope pattern). The reaction is typically complete within 30 minutes at 0°C.
  • Step 3: Amidation with the Azide

    • Add a solution of 7-azido-4-methylcoumarin in THF to the selenocarboxylate intermediate. Use a slight excess of selenocarboxylate (about 1.2 equivalents).
    • The reaction starts immediately, indicated by the precipitation of gray elemental selenium and the evolution of nitrogen gas.
    • Allow the reaction to proceed at room temperature for about 2 hours, or until completion.
  • Step 4: Purification

    • After the reaction is complete, isolate the desired Nα-protected-aminoacyl-AMC conjugate (e.g., Cbz-Gly-AMC) from the precipitated selenium and other by-products using standard purification techniques like filtration and chromatography.

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Low Yield Incomplete formation of the selenocarboxylate intermediate. Ensure NaHSe is fresh. Monitor intermediate formation by LC-MS. For sterically hindered amino acids (e.g., Val, Ile), allow the selenocarboxylation to proceed at room temperature [1].
Poor solubility of reactants (especially Gly-AMC). Use the more water-soluble Gly-ACA derivative, which can achieve concentrations up to 500 mM in ACPL reactions, drastically improving efficiency [2].
Side Reactions/Impurities Hydrolysis of the activated ester or anhydride. Conduct the selenocarboxylation step at low temperatures (0°C to -10°C) to minimize hydrolysis [1].
Reaction with unprotected side chains (e.g., Tyr, Thr). The method is chemoselective under the reported conditions, and protecting these groups is typically not necessary [1].

Key Technical Considerations

  • Protecting Group Compatibility: The selenocarboxylate/azide method is robust and works well with common protecting groups like Cbz, Boc, Fmoc, and Trt [1].
  • Scalability and Reproducibility: While the ACPL method for synthesizing Ub-ACA was reported with a yield of ~26% [2], the selenocarboxylate route is noted for providing excellent yields for aminoacyl-AMC derivatives, making it a reliable choice for scalable synthesis [1].

References

storage conditions for 7-amino-4-methylcoumarin powder and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the key physical and storage characteristics of 7-Amino-4-methylcoumarin for easy reference.

Property Specification for Solid Powder Specification for Stock Solutions
Physical Form Solid, Crystalline Powder [1] [2] Dissolved in organic solvent [3]
Storage Temperature 2-8°C [1] -20°C or lower [3] [4]
Melting Point 223-226 °C [1] [2] Not Applicable
Purity ≥ 97.5% - 99.91% [1] [5] [2] Concentration-dependent
Solubility Slightly soluble in water [2] Soluble in DMSO, DMF, and acetone [3]
Spectral Data λmax 354 nm (in ethanol) [1] Ex/Em: ~351/430 nm [5] [3]
Shelf Life Extended (years) when stored properly [4] At least 6 months at -20°C [3]
Personal Protective Equipment (PPE) Dust mask (N95), Eyeshields, Gloves [1] Appropriate gloves and eye protection

Frequently Asked Questions (FAQs)

How should I store this compound powder?

The powder form should be stored desiccated at 2-8°C [1]. It is stable for years under these conditions. Always keep the container tightly closed in a dark place to protect it from moisture and light, which can cause degradation [4].

What is the best way to prepare and store stock solutions?
  • Solvent Choice: Prepare concentrated stock solutions (e.g., 10-50 mg/mL) in a high-quality anhydrous solvent such as DMSO or DMF [3]. Acetone can also be used [3].
  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes [4].
  • Storage: Store the aliquots at -20°C or -80°C, protected from light (e.g., in amber vials or wrapped in aluminum foil) [3] [4]. A DMSO stock of AMC is stable for at least 6 months under these conditions [3].
My solution appears degraded. How can I check its stability?

Over time and with improper handling, AMC can degrade. The following workflow outlines a systematic approach to troubleshoot potential issues:

G Start Suspected AMC Solution Degradation Q1 Has solution been exposed to light or multiple freeze-thaw cycles? Start->Q1 Q2 Does the solution appear turbid or contain particles? Q1->Q2 No A1 Likely photochemical decomposition Q1->A1 Yes A2 Possible microbial contamination Q2->A2 Yes, turbid A3 Potential precipitation or physical instability Q2->A3 Yes, particles TestEfficacy Test Efficacy: Compare fluorescence of a fresh solution vs. old solution Q2->TestEfficacy No CheckSolvent Check solvent compatibility and concentration CheckSolvert CheckSolvert A1->CheckSolvert A2->CheckSolvent A3->CheckSolvent CheckSolvent->TestEfficacy

What are the fluorescence properties I should use for my assays?

This compound is widely used as a fluorescent tracer and reference standard. Its spectral properties are:

  • Excitation wavelength (Ex): 351 nm - 354 nm [1] [5] [3]
  • Emission wavelength (Em): 430 nm - 440 nm [5] [3]

It is important to note that its fluorescence spectrum is not subject to variability due to protonation/deprotonation near or above physiological pH, making it a stable reference [3].

References

comparing AMC with other fluorescent tags for HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Comparisons of Other Fluorescent Tags for HPLC

Here are the key findings from the search results regarding fluorescent tags that have been compared for HPLC applications.

  • Mannose-6-Phosphate (M6P) Glycan Analysis: A 2016 study directly compared three fluorescent tags for analyzing M6P glycans using HPLC and MALDI-TOF mass spectrometry [1].
  • General Fluorescent Dyes: Information from commercial and technical sources provides performance data for the Alexa Fluor and AZDye families, which are widely used in various applications, including the preparation of fluorescent conjugates for detection [2] [3].

The table below summarizes the comparative data from the M6P glycan study [1].

Fluorescent Tag Full Name Reported Performance in HPLC (for M6P Glycans)
2-AA 2-Aminobenzoic Acid Showed the best performance in both HPLC and MALDI-TOF MS analysis [1].
2-AB 2-Aminobenzamide Performance was inferior to 2-AA in this specific analysis [1].
AA-Ac 3-(Acetylamino)-6-aminoacridine Performance was inferior to 2-AA in this specific analysis [1].

For the Alexa Fluor and AZDye families, which are structurally equivalent, key performance attributes are noted in the table below [2] [3].

Dye Family Key Performance Attributes
Alexa Fluor Dyes Exceptionally bright and photostable conjugates; good water solubility; pH-insensitive fluorescence over a broad range; high quantum yields [2].
AZDyes Demonstrate equivalent performance to Alexa Fluor dyes in applications like ELISA and immunofluorescence; offer a comparable but more economical alternative [3].

Experimental Protocols from the Cited Studies

The methodologies from the search results can serve as a reference for how such comparisons are conducted.

1. Protocol for Comparing Tags in Glycan Analysis The comparative study on M6P glycans used the following general approach [1]:

  • Labeling: The glycans were labeled with the different fluorescent tags (2-AA, 2-AB, AA-Ac).
  • Analysis: The labeled glycans were analyzed using HPLC and MALDI-TOF mass spectrometry.
  • Evaluation: Performance was evaluated based on the quality of the analysis, which was found to be highly affected by the hydrophilicity of the HPLC elution solvent, particularly for glycans containing two M6P moieties. 2-AA labeling provided the best results under the tested conditions [1].

2. General Protocol for Conjugating and Testing Dyes A technical note for comparing AZDye and Alexa Fluor dyes outlines a detailed protocol for creating and testing dye conjugates, which is relevant for HPLC applications involving labeled biomolecules [3]. The workflow can be summarized as follows, with the diagram illustrating the key stages of the process.

G start Start Experiment prep Prepare IgG Solution start->prep conj Conjugate with Dye-NHS Ester prep->conj purif Purify IgG-Dye Conjugate conj->purif char Characterize Conjugate (DOL and Concentration) purif->char test Functional Performance Testing (ELISA, IF) char->test compare Compare Results test->compare end Conclusion compare->end

  • Conjugation: Dye-NHS esters are conjugated to a target biomolecule (like Goat anti-Mouse IgG) under controlled conditions [3].
  • Purification and Characterization: The conjugates are purified, and the Degree of Labeling (DOL) and concentration are determined using a UV-Vis spectrophotometer [3].
  • Functional Testing: The performance of the conjugates is compared in relevant applications, such as direct ELISA and immunofluorescence, by measuring fluorescence intensity [3].

References

evaluation of AMC quantum yield vs alternative fluorophores

Author: Smolecule Technical Support Team. Date: February 2026

Quantum Yield Data for Common Fluorophores

The table below lists the fluorescence quantum yields for several common fluorophores, which can serve as a useful reference when evaluating alternatives to AMC.

Fluorophore Quantum Yield (QY) Experimental Conditions Source/Reference
Alexa Fluor 488 0.92 Free succinimidyl ester in PBS (pH 7.2), relative to fluorescein [1] [1]
Alexa Fluor 546 0.79 Free succinimidyl ester in PBS (pH 7.2), relative to fluorescein [1] [1]
Rhodamine 101 0.96 In ethanol; used as a high-QY standard [2] [2]
BPD (in solid film) 0.759 (75.9%) In PMMA matrix at optimal concentration [3] [3]
IR-26 (NIR-II dye) 0.000284 (0.0284%) In 1,2-dichloroethane; re-evaluated with a new standard [4] [4]
Boc-AL(Boc)Q(Trt)-AMC Statistically significant increase reported, but no specific QY value Upon cleavage by FMDV 3C protease; noted stability limitations [5] [5]

Key Considerations for Fluorophore Evaluation

Based on the literature, here are critical factors that influence fluorophore performance and should be part of any comparative guide:

  • Environmental Sensitivity: A fluorophore's quantum yield is not an absolute number; it can vary dramatically with environmental conditions such as pH, solvent polarity, temperature, and the presence of metallic ions [6]. The formation of aggregates, as seen with the BPD fluorophore, can also lead to concentration-dependent quenching and a significant decrease in quantum yield [3].
  • Measurement Methods: The accurate determination of quantum yield is a key challenge, especially for low-yielding fluorophores. The two primary methods are:
    • Absolute Method: Uses an integrating sphere to directly measure the number of photons emitted and absorbed. This method can suffer from low signal-to-noise for dim fluorophores [4].
    • Relative Method: Compares the fluorophore's emission to a reference standard with a known quantum yield (e.g., Rhodamine 101) [2]. This method's accuracy is entirely dependent on the reliability of the reference value, which can be a source of significant error, particularly in the near-infrared-II (NIR-II) window [4].
  • Application-Specific Selection: The "best" fluorophore depends on the application. For multiplex experiments, it is crucial to choose fluorophores with distinct emission peaks to minimize spillover [7]. For lengthy time-lapse studies, photostability (resistance to bleaching) becomes a paramount characteristic [7].

Generalized Workflow for Quantum Yield Measurement

The following diagram outlines a standard relative method for determining quantum yield, which is commonly used in research settings.

G Start Prepare Sample and Reference MeasureAbs Measure Absorbance at Excitation Wavelength Start->MeasureAbs MeasurePL Measure Photoluminescence (Emission Spectrum) MeasureAbs->MeasurePL CorrectSpectra Correct for Instrument Spectral Response MeasurePL->CorrectSpectra Calculate Calculate Quantum Yield Using Relative Formula CorrectSpectra->Calculate End Report Quantum Yield with Experimental Conditions Calculate->End

This method involves preparing the sample and a reference dye with a known quantum yield (ΦR) in appropriate solvents [2]. The absorbance (A) at the excitation wavelength and the photoluminescence (PL) spectra of both are measured. After correcting the spectra for the instrument's response, the sample's quantum yield (ΦS) is calculated using a formula that accounts for the integrated emission intensities (I), absorbance values, and solvent refractive indices (n) [4] [2]: ΦS = ΦR × (IS/IR) × (AR/AS) × (nS2/nR2)

Research Recommendations

To build a more complete comparison guide, you may need to consult specialized resources. Here are some suggestions:

  • Consult Manufacturer Data: Companies like Thermo Fisher (for Alexa Fluor dyes) and Abcam provide detailed spectra and quantum yields for their products under specific conditions [7] [1].
  • Explore Fluorophore Databases: Look for specialized spectroscopic databases that aggregate photophysical properties of a wide range of dyes, which may include various coumarin derivatives like AMC.
  • Conduct Targeted Experiments: Given the gaps in published data, your own experimental comparison under consistent, application-relevant conditions would provide the most valuable and authoritative data for your guide.

References

validating protease specificity using AMC substrate libraries

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Using AMC/ACC Substrate Libraries

The following workflow outlines the general process for profiling protease specificity using fluorogenic substrate libraries, based on the method established for ACC libraries [1]. The core principles also apply to AMC-based assays.

start Start: Library Synthesis sp1 Solid-Phase Peptide Synthesis (Fmoc-chemistry) start->sp1 sp2 Couple Fluorogenic Group (AMC or ACC) sp1->sp2 sp3 Cleave from Resin & Purify sp2->sp3 assay Profiling Assay sp3->assay a1 Incubate Substrate Library with Target Protease assay->a1 a2 Monitor Fluorescence in Real-Time (Ex/Em ~380/460 nm) a1->a2 a3 Quantify Cleavage Rates (kcat/KM) a2->a3 analysis Data Analysis a3->analysis d1 Determine Preferred Amino Acid Motifs analysis->d1 d2 Generate Specificity Profile (Heatmaps, Sequence Logos) d1->d2

Key Methodology Details:

  • Library Configuration: The libraries are typically configured as soluble positional-scanning libraries. In this format, one position (e.g., P1) is fixed with a single amino acid, while other positions (e.g., P4-P2) are systematically varied with mixtures of amino acids. This allows for the deconvolution of the protease's preference at each individual substrate position [1].
  • Critical Step: The key innovation with ACC is that it is first converted into "Fmoc-ACC," which can be directly loaded onto a resin. This allows for the sequential addition of any amino acid using standard Fmoc chemistry, overcoming the major synthetic limitation of AMC [1].
  • Data Output: The fluorescence increase over time for each substrate mixture is measured. The cleavage rates are then compiled to create a specificity profile for the protease, often visualized as heat maps or sequence logos that highlight preferred and disfavored residues at each position [1].

Contemporary Alternatives for Profiling Protease Specificity

While fluorogenic peptide libraries are highly useful, several more powerful and comprehensive methods have been developed. The table below summarizes these key modern approaches.

Method Key Feature Throughput & Depth
Macrocyclic Phage Display [2] Screens billion-member cyclic peptide libraries; identifies constrained, highly selective substrates. Extremely high (10^10-10^13 diversity). Identifies non-linear motifs.
Phage Display with NGS [3] Couples classic phage display with Next-Generation Sequencing for deep, quantitative analysis. High; enables "selectome" analysis for quantitative specificity comparison.
Mass Spectrometry Profiling [4] Directly detects cleavage products without fluorescent tags; applicable to complex biological samples. High-throughput and multiplexed. Provides unbiased, direct measurement.

References

comparative study of fluorescence quenching with TEMPO derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Quenching Performance of TEMPO Derivatives

TEMPO Derivative Fluorophore Class Quenching Constant (KSV, M⁻¹) Bimolecular Rate Constant (kq, M⁻¹s⁻¹) Primary Quenching Mechanism Key Findings
4-carboxy-TEMPO Coumarins [1] Not Specified Highest among tested Dynamic [1] Most efficient quencher for almost all coumarins; enhanced by electrostatic interactions [1].
4-hydroxy-TEMPO Coumarins [2] 33.22 - 39.49 ~6.86 - 6.98 x 10⁹ Dynamic [2] Effective quencher; efficiency increases with temperature [2].
4-hydroxy-TEMPO Fluoroquinolones [3] See Study [3] ~1.24 - 1.66 x 10¹⁰ Dynamic [3] Highly efficient, diffusion-limited quenching; structure of antibiotic affects efficiency [3].
4-methoxy-TEMPO Coumarins [1] Not Specified Lower than 4-carboxy-TEMPO Dynamic [1] Less efficient than 4-carboxy-TEMPO [1].
4-acetamido-TEMPO Coumarins [1] Not Specified Lower than 4-carboxy-TEMPO Dynamic [1] Less efficient than 4-carboxy-TEMPO [1].
4-oxo-TEMPO Coumarins [1] Not Specified Lower than 4-carboxy-TEMPO Dynamic [1] Less efficient than 4-carboxy-TEMPO [1].

Experimental Protocols for Quenching Studies

The following methodology is standard for determining quenching mechanisms and parameters, as used in the cited studies [1] [3] [2].

  • Sample Preparation: Prepare a fixed concentration of the fluorophore (e.g., 10 µM). A stock solution of the TEMPO derivative (e.g., 0.25 M) is added in increasing volumes to the fluorophore solution, maintaining a constant total volume [2] [3].
  • Steady-State Fluorescence Spectroscopy: Record fluorescence emission spectra after each addition of the quencher. The excitation wavelength should be set at the absorption maximum of the fluorophore. The decrease in fluorescence intensity at the emission maximum is analyzed [1] [2].
  • Time-Resolved Fluorescence Spectroscopy: Measure the fluorescence lifetime of the fluorophore in the absence and presence of different quencher concentrations. This is a critical step for confirming the quenching mechanism [1] [3].
  • UV-Vis Absorption Spectroscopy: Record absorption spectra of the fluorophore with and without the quencher. A lack of significant changes in the absorption spectrum rules out the formation of a ground-state complex (static quenching) [3].
  • Temperature Dependence Studies: Repeat steady-state fluorescence measurements at different temperatures (e.g., 15°C to 55°C). An increase in the Stern-Volmer constant with temperature is characteristic of dynamic quenching [3] [2].
  • Data Analysis:
    • Stern-Volmer Plot: Plot ( F_0/F ) (or ( \tau_0/\tau )) against quencher concentration [Q]. A linear plot indicates a single quenching mechanism. The slope gives the ( K_{SV} ) [3] [2].
    • Bimolecular Quenching Constant: Calculate ( k_q ) using the equation ( k_q = K_{SV} / \tau_0 ), where ( \tau_0 ) is the fluorescence lifetime of the fluorophore without quencher [1] [3].

Mechanisms and Key Influencing Factors

The provided diagram illustrates the established dynamic quenching mechanism and the key factors influencing its efficiency.

G A Fluorophore (Ground State) B Fluorophore (Excited State) A->B Light Excitation B->A Fluorescence Emission C Deactivated State B->C D TEMPO Radical D->B Collision (Energy/Electron Transfer)

  • Primary Mechanism: Research consistently shows that TEMPO derivatives primarily quench fluorescence through a dynamic (collisional) mechanism [1] [3] [2]. The excited-state fluorophore collides with the TEMPO radical, transferring energy or an electron and returning to the ground state without emitting a photon. This is confirmed by a linear Stern-Volmer plot and a shortening of the fluorescence lifetime in the presence of the quencher [3].
  • Electrostatic Interactions: The charge on the TEMPO derivative plays a crucial role. For example, 4-carboxy-TEMPO (negatively charged at neutral pH) was the most effective quencher for neutral and positively charged coumarins, highlighting the role of electrostatic attraction [1].
  • Solvent Effects: The polarity of the solvent can influence quenching efficiency. Studies in different ethanol/water mixtures showed that solvent parameters affect the bimolecular quenching rate constants, as the solvent environment modulates the diffusion and interaction of the molecules [1] [3].
  • Structural and Spatial Factors: Beyond simple collisional quenching, the efficiency can be fine-tuned by the lipophilicity and precise molecular orientation of the TEMPO derivative within a constrained system (like a micelle or a biopolymer), sometimes leading to a "cut-off" effect where efficiency peaks at a specific chain length [4]. This principle is also exploited in biophysical assays, where TEMPO is used as a molecular ruler to measure short distances (10-30 Å) within biomolecules [5] [6].

Conclusion

  • For maximum quenching efficiency in aqueous solution, 4-carboxy-TEMPO or 4-hydroxy-TEMPO are often strong candidates [1].
  • To exploit quenching for distance measurement in biomolecules, the small size of the unmodified TEMPO radical is ideal [5] [6].
  • For designing "smart" profluorescent probes, a TEMPO derivative can be covalently linked to a fluorophore; fluorescence is quenched until a chemical reaction (e.g., reduction of the nitroxide) occurs [7].

References

performance comparison of AMC in different assay formats

Author: Smolecule Technical Support Team. Date: February 2026

AMC Assay Formats at a Glance

The table below summarizes the core characteristics, performance data, and optimal use cases for different AMC-based assay formats, as reported in recent scientific literature.

Assay Format Key Performance Data Sensitivity (LOD) Throughput Best For
Continuous Enzyme Activity Assay [1] Real-time monitoring of KDAC8 inhibition kinetics; enabled inhibitor classification by mode of action. Not explicitly stated High-throughput compatible (96-well plate) Mechanistic studies, enzyme inhibition kinetics, lead compound stratification.
Fluorescence Polarization (FP) [2] Quantitative FP-based HTS for Cathepsin L inhibitors; reduced fluorescence interference, fewer operational steps. Not explicitly stated High (rapid, cost-effective, and scalable) Inhibitor screening with minimal fluorescence interference; homogenous, separation-free assays.
Bioluminescence Resonance Energy Transfer (BRET) [3] 32% change in BRET ratio upon protease cleavage; 10x more sensitive than equivalent FRET assay [3]. 27 pM (for thrombin in microfluidic format) Compatible with microfluidics Ultra-sensitive, homogenous assays in flow formats; low-background detection.
Microfluidic Assay [3] Normalized BRET ratio change of 31% in microfluidic format. 27 pM (for thrombin) Continuous flow Applications requiring minimal sample volume (nanoliters) and continuous measurement.

Detailed Experimental Protocols

Here are the detailed methodologies for key AMC-based assays from the search results, which you can adapt for your research.

Continuous Enzyme Activity Assay for KDAC8 Inhibitors [1]

This protocol is designed for high-throughput classification of enzyme inhibitors based on their mode of action.

  • Principle: The continuous liberation of fluorescent AMC from a quenched substrate (e.g., Boc-Lys(TFA)-AMC) by the enzyme KDAC8 is monitored in real-time. Inhibition kinetics reveal the inhibitor's mechanism.
  • Key Reagents:
    • Recombinant human KDAC8 (10-100 nM in assay)
    • Substrate: Boc-Lys(TFA)-AMC (20 µM)
    • Assay Buffer: 25 mmol/L Tris-HCl, 75 mmol/L KCl, 0.00001% Pluronic, pH 8.0
    • Trypsin (0.1 mg/mL) to liberate AMC after deacylation
  • Procedure:
    • Incubate serial dilutions of the test ligand with KDAC8 in a black 96-well plate for 1 hour at 30°C.
    • Initiate the enzymatic reaction by adding a Master Mix containing the substrate and trypsin.
    • Immediately monitor the temporal increase in fluorescence (Ex: 340 nm, Em: 460 nm) using a microplate reader.
    • Analyze the initial slope (vi) of the progress curve for each inhibitor concentration to determine IC50 values and classify inhibitors as fast reversible, slow-binding, or covalent.
Fluorescence Polarization (FP) HTS for Cathepsin L Inhibitors [2]

This protocol outlines a homogenous, separation-free FP assay for protease inhibitor screening.

  • Principle: A bifunctional peptide substrate (FITC-SIIAYTMSLGAE-Biotin) is cleaved by the protease Cathepsin L (CTSL). When intact, binding to avidin creates a large complex with high polarization (mP). Cleavage releases a small FITC-labeled fragment, resulting in a low mP signal. Inhibition prevents cleavage, maintaining a high mP.
  • Key Reagents:
    • Recombinant CTSL
    • FP Substrate: FITC-SIIAYTMSLGAE-Biotin
    • Avidin
  • Procedure:
    • Incubate CTSL with test compounds and the bifunctional FP substrate.
    • Add avidin to the mixture. No separation steps are required.
    • Measure the fluorescence polarization (mP values). A high mP signal indicates inhibition, as the intact substrate is bound by avidin.
    • The level of inhibition is quantified by the increase in mP value, which is proportional to inhibitor potency.
Ub-AMC Hydrolysis Assay for USP14 Deubiquitinating Enzyme [4]

This is a miniaturized, real-time kinetic assay for identifying small-molecule inhibitors of a proteasome-associated DUB.

  • Principle: The deubiquitinating enzyme USP14 cleaves the fluorogenic substrate Ub-AMC, liberating free AMC. The increase in fluorescence is directly proportional to enzyme activity.
  • Key Reagents:
    • Proteasome-bound USP14 (15 nM USP14, 1 nM proteasome in assay)
    • Substrate: Ub-AMC (0.8-1.0 µM)
    • Assay Buffer: Includes 1 mM DTT and 1 mM ATP-MgCl2
  • Procedure:
    • Dispense 10 µL of recombinant USP14 solution into wells of a low-volume 384-well plate.
    • Prepare a separate mixture of proteasome and Ub-AMC substrate.
    • Initiate the reaction by dispensing 10 µL of the proteasome/Ub-AMC mixture into each well (total volume 20 µL).
    • Monitor the fluorescence (Ex365/Em460) in real-time for ~90 minutes. The specific USP14 activity is calculated by subtracting any signal from the proteasome alone.

Workflow and Format Selection

The following diagram illustrates the general decision-making workflow for selecting and optimizing an AMC-based assay, based on the principles derived from the search results.

Start Start: Define Assay Goal A Need ultra-high sensitivity and low background? Start->A B Studying enzyme kinetics and inhibitor mechanism? A->B No E1 Consider BRET Format A->E1 Yes C Prioritizing high-throughput and homogenous format? B->C No E2 Use Continuous Fluorogenic Assay B->E2 Yes D Working with extremely limited sample volume? C->D No E3 Choose Fluorescence Polarization (FP) C->E3 Yes E4 Opt for Microfluidic Device Integration D->E4 Yes F Proceed to Optimization: Plate Selection, Buffer, Controls D->F No E1->F E2->F E3->F E4->F

Critical Optimization Parameters

To ensure assay robustness, pay close attention to these technical aspects highlighted across the studies:

  • Microplate Selection [5]: The choice of microplate is critical.
    • Format: Use 384-well or 96-well half-area plates for HTS to minimize reagent use.
    • Color: Use black plates for standard fluorescence and FP to reduce crosstalk and background. Use white plates for luminescence or low-signal assays to maximize signal reflection.
    • Material: Polystyrene is standard; ensure UV-transparent materials (like COC) if excitation is in the UV range.
  • Buffer and Additives: Components like ATP (for enzyme stability) [4], DTT (as a reducing agent) [4], and carrier proteins (e.g., ovalbumin to prevent non-specific binding) [4] are often essential for maintaining enzyme activity and assay performance.
  • Controls: Always include relevant controls (e.g., no-enzyme, no-inhibitor, and background wells with substrate only) to calculate specific activity and correct for background interference [1] [4].

References

7-amino-4-methylcoumarin versus traditional chromogenic reagents

Author: Smolecule Technical Support Team. Date: February 2026

Core Concept and Performance Comparison

The table below summarizes the fundamental differences between fluorescent AMC-based substrates and traditional chromogenic reagents.

Feature 7-Amino-4-methylcoumarin (AMC) & its Substrates Traditional Chromogenic Reagents (e.g., DAB)
Core Principle Enzyme cleaves substrate to release fluorescent AMC molecule [1]. Enzyme precipitates a colored, insoluble chromogen (e.g., brown DAB) [2].
Detection Method Fluorometer or fluorescence microscope [3]. Standard light microscope [2].
Key Advantage High sensitivity; suitable for real-time, kinetic assays [4]. Permanent staining; ideal for morphological context in IHC [2].
Primary Application Quantitative enzyme activity assays (e.g., proteases, lipases) [5] [1] [4]. Qualitative/Semi-quantitative detection in IHC and chromogenic media [6] [2].
Signal Type Soluble, released fluorophore [1]. Insoluble, precipitated dye [6] [2].

The different detection mechanisms are illustrated in the following workflows:

G cluster_fluorescent Fluorescent Assay (AMC-based) cluster_chromogenic Chromogenic Assay (e.g., DAB) F1 Non-fluorescent Substrate F3 Cleavage Reaction F1->F3 F2 Enzyme (e.g., Protease) F2->F3 F4 Free AMC Fluorophore F3->F4 F5 Fluorescence Detection (λex ~351 nm, λem ~430-441 nm) F4->F5 C1 Colorless Chromogen C3 Oxidation Reaction (+ H₂O₂) C1->C3 C2 Enzyme (e.g., HRP) C2->C3 C4 Insoluble Colored Precipitate C3->C4 C5 Light Microscopy (Brown precipitate) C4->C5

Experimental Performance Data

The high sensitivity of AMC-based assays makes them powerful tools for quantitative research, as shown by specific experimental data.

Table 1: Antibacterial Efficacy of this compound

Strain MIC (mg/L) Reference
Mycobacterium tuberculosis H37Rv 1.0 [7]
Drug-susceptible clinical M. tuberculosis isolate 1.0 [7]
Multidrug-resistant clinical M. tuberculosis isolate 1.0 [7]

Table 2: Cytotoxicity and Safety Profile of AMC

Cell Line Assay Type Result (GI50/IC50/CC50) Interpretation
A549, HBL-100, HeLa, T47D, WiDr Antiproliferative > 100 µM Low cytotoxicity [3]
B16-F10, HepG2, HT-29 Cytotoxicity > 10 µM Low cytotoxicity [3]
U-937 Cytotoxicity / Growth Inhibition > 2000 µM Very low cytotoxicity [3]

Table 3: Key Detection Parameters for AMC

Parameter Value Application Context
Excitation Wavelength (λex) 342 - 351 nm [3] [5]
Emission Wavelength (λem) 430 - 441 nm [3] [5]

Detailed Experimental Protocols

Here are two standardized protocols for using AMC in enzyme activity assays.

Protocol 1: Detecting Proteolytic Activity in Tissue Extracts

This protocol is adapted from a study on mosquito midgut extracts and is a excellent model for general protease activity detection [1].

  • Tissue Lysate Preparation: Homogenize the tissue of interest in a suitable cold buffer (e.g., phosphate-buffered saline). Centrifuge the homogenate to clarify the supernatant, which contains the proteolytic enzymes.
  • Substrate Preparation: Prepare a stock solution of the desired AMC-conjugated peptide substrate in DMSO. Dilute this stock in the reaction buffer to create the working solution.
  • Reaction Setup: In a microtiter plate suitable for fluorescence reading, combine:
    • Tissue extract (or buffer for a negative control)
    • AMC-substrate working solution
    • Bring the total reaction volume to 30 µL with assay buffer.
  • Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37°C). Monitor the increase in fluorescence continuously in a plate reader (λex ~360 nm, λem ~460 nm) for 30-60 minutes to obtain kinetic data.
  • Data Analysis: Convert the rate of fluorescence increase (RFU/time) to a reaction rate (e.g., µM AMC released/time) using a standard curve of free AMC.
Protocol 2: Fluorometric Assay for Hydrolytic Enzymes (e.g., MAGL, FAAH)

This general-purpose protocol is based on methodologies used for screening endocannabinoid system hydrolases [4].

  • Enzyme Preparation: Reconstitute or dilute the purified hydrolytic enzyme (e.g., MAGL, FAAH) in an appropriate activity buffer.
  • Substrate Working Solution: Prepare the enzyme-specific AMC-linked substrate (e.g., arachidonoyl-AMC for FAAH) in buffer. A final concentration in the micromolar (µM) range is typical.
  • Kinetic Assay: In a fluorescence-compatible microtiter plate, mix:
    • Enzyme solution
    • Substrate working solution
    • Buffer, inhibitors, or other test compounds.
    • Total reaction volume is often 100-200 µL.
  • High-Throughput Screening (HTS): For HTS, the plate is immediately placed in a kinetic fluorescence plate reader. The fluorescence emission at ~460 nm is measured continuously over time after excitation at ~340-360 nm.
  • Activity Calculation: Enzyme activity is calculated from the linear slope of the fluorescence versus time plot, again using an AMC standard curve for quantification.

Key Advantages and Considerations

  • Choose AMC for Quantitative, Kinetic Data: If your goal is to obtain precise measurements of enzyme kinetics, perform high-throughput screening of inhibitors, or detect very low levels of enzyme activity, AMC-based fluorescent assays are the superior choice due to their high sensitivity and suitability for real-time monitoring [4].
  • Choose Traditional Chromogens for Morphology: If your primary need is to visualize the spatial location of a target within tissues or cells and you require a permanent stain that is compatible with common histological techniques and light microscopy, traditional chromogens like DAB are the established and recommended method [2].
  • Synergistic Use: These technologies are not always mutually exclusive. Advanced chromogen systems now use tyramide signal amplification (TSA), which utilizes fluorescent dyes (similar in principle to AMC) that are covalently deposited and then converted into stable, chromogenic signals, combining the sensitivity of fluorescence with the permanence of chromogenic stains [2].

References

validating oligosaccharide analysis with AMC labeling

Author: Smolecule Technical Support Team. Date: February 2026

Oligosaccharide Labeling Techniques at a Glance

The following table summarizes key labeling methods based on the available literature.

Labeling Agent Labeling Chemistry Key Characteristics Reported Reaction Yield Optimal Detection Methods Key Advantages / Applications
2-Aminobenzoic Acid (2-AA) Reductive Amination One negative charge [1] [2]. High yields reported with optimized protocols [2]. HILIC-MS, PGC-MS, CE, MALDI (positive & negative mode) [1] [2]. Consistent MS ionization, good for a wide range of HMOs; versatile for various separation techniques [1].
2-Aminobenzamide (2-AB) Reductive Amination Neutral, non-charged tag [2]. High yields reported with optimized protocols [2]. HILIC with Fluorescence Detection [1] [2]. Extensive HILIC elution databases for structural assignment; widely used for chromatographic analysis [2].
APTS Reductive Amination Carries three negative charges [2]. ~10% (due to analyte reduction to alcohol) [3] [4]. Capillary Electrophoresis (CE) / CGE with LIF Detection [2]. Excellent for charge-based separations like CE [2]. Low yield is a significant drawback [3] [4].
Cascade Blue Hydrazide (CBH) Hydrazone Formation Negatively charged fluorescent label [3] [4]. ~90% [3] [4]. CE/LIF, LC/UV-MS [3] High reaction efficiency; effective alternative to reductive amination for certain labels [3] [4].
PMP (1-Phenyl-3-Methyl-5-Pyrazolone) Michael Addition No primary amine group; reaction under alkaline conditions [1]. Information not specified in search results. Reversed-Phase Chromatography (RPC) [1]. Reduces risk of losing sialic acids; suitable for UV detection [1].

Detailed Experimental Protocols

Here are detailed methodologies for the two primary labeling chemistries, as found in the literature.

Protocol for Reductive Amination (e.g., with 2-AA or 2-AB)

Reductive amination is a standard method for tagging the reducing end of oligosaccharides.

  • Reaction Principle: The method involves a condensation reaction between the aldehyde group of the reducing end of the glycan and a primary amine group on the label, forming an imine (Schiff base). This is then reduced to a stable secondary amine [2].
  • Typical Reaction Conditions:
    • Solvent: Often dimethyl sulfoxide (DMSO) containing acetic acid, though tetrahydrofuran and methanol have also been used [1] [2].
    • Label Concentration: ≥ 0.25 M [2].
    • Reducing Agent: Traditionally sodium cyanoborohydride (≥1 M). 2-picoline borane is noted as an efficient and non-toxic alternative with equal efficacy [2].
    • Acid Catalyst: Glacial acetic acid (e.g., up to 30% content) enhances the reaction [2].
    • Incubation: The reaction mixture is typically incubated at elevated temperatures (e.g., 65°C for several hours) [1].
  • Post-Labeling Purification: Excess label, salts, and other reagents must be removed, often through solid-phase extraction (SPE) or liquid-liquid extraction, before analysis to avoid interference [1].
Protocol for Hydrazone Formation (e.g., with Cascade Blue Hydrazide)

This method offers a high-yield alternative to reductive amination.

  • Reaction Principle: The labeling agent contains a hydrazide group (-NH-NH₂) that reacts directly with the aldehyde of the reducing sugar to form a hydrazone [3] [4].
  • Performance Data: A direct comparison study found that while APTS reductive amination gave only ~10% yield, the CBH hydrazone formation provided ~90% reaction yield, as confirmed by LC/UV-MS and CE/LIF measurements [3] [4].

Workflow for Oligosaccharide Analysis

The diagram below outlines a generalized workflow for analyzing released oligosaccharides, integrating the labeling and separation steps discussed.

Start Oligosaccharide Release A Enzymatic (e.g., PNGase F) or Chemical Release Start->A B Labeling Reaction A->B C Purification (e.g., Solid-Phase Extraction) B->C D Separation & Detection C->D E1 HILIC-MS (e.g., for 2-AB, 2-AA) D->E1 E2 PGC-MS (e.g., for 2-AA) D->E2 E3 CE-LIF (e.g., for APTS, CBH) D->E3 E4 RPC-UV/MS (e.g., for PMP) D->E4 F Data Analysis & Validation E1->F E2->F E3->F E4->F

Key Considerations for Your Comparison Guide

When validating a method like AMC labeling, here are critical factors to assess based on the general principles found in the literature:

  • Ionization Efficiency: As seen with 2-AA, the label can significantly enhance and stabilize ionization for mass spectrometry [1]. This would be a key parameter to test for AMC.
  • Chromatographic Resolution: The label's properties (e.g., hydrophobicity, charge) must be compatible with your separation system (e.g., HILIC, RPC, PGC) to resolve structural isomers [1].
  • Quantitative Performance: The stoichiometry of the labeling reaction (one label per glycan) is crucial for reliable quantification. Reaction yield and detection sensitivity are fundamental validation metrics [3] [2].
  • Structural Integrity: The labeling process should preserve labile groups like sialic acids. PMP labeling, for instance, is noted for this advantage [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Powder; [MSDS]

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

175.063328530 Da

Monoisotopic Mass

175.063328530 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OCY3JCT44X

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

26093-31-2

Wikipedia

7-amino-4-methylcoumarin

General Manufacturing Information

2H-1-Benzopyran-2-one, 7-amino-4-methyl-: ACTIVE

Dates

Last modified: 08-15-2023
1. Wildeboer, D., Jeganathan, F., Price, R.G., et al. Characterization of bacterial proteases with a panel of fluorescent peptide substrates. Anal. Biochem. 384(2), 321-328 (2009).
2. Kisselev, A.F., and Goldberg, A.L. Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates. Methods Enzymol. 398, 364-378 (2005).
3. Prudnikov, I.M., and Smirnov, A.N. Short peptide tools for monitoring caspase and proteasome activities in embryonal and adult rat brain lysates: An approach for the differential identification of proteases. J. Biochem. 151(3), 299-316 (2012).
4. Zimmerman, M., Yurewicz, E., and Patel, G. A new fluorogenic substrate for chymotrypsin. Anal. Biochem. 70(1), 258-262 (1976).

Explore Compound Types